molecular formula C27H29NO3 B1662718 NNC45-0781 CAS No. 207277-66-5

NNC45-0781

Cat. No.: B1662718
CAS No.: 207277-66-5
M. Wt: 415.5 g/mol
InChI Key: FEVZKAOFFCUDLI-XNMGPUDCSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

NNC45-0781 is a tissue-selective estrogen partial-agonist.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3S,4R)-3-phenyl-4-[4-(2-pyrrolidin-1-ylethoxy)phenyl]-3,4-dihydro-2H-chromen-7-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H29NO3/c29-22-10-13-24-26(18-22)31-19-25(20-6-2-1-3-7-20)27(24)21-8-11-23(12-9-21)30-17-16-28-14-4-5-15-28/h1-3,6-13,18,25,27,29H,4-5,14-17,19H2/t25-,27-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEVZKAOFFCUDLI-XNMGPUDCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CCOC2=CC=C(C=C2)C3C(COC4=C3C=CC(=C4)O)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN(C1)CCOC2=CC=C(C=C2)[C@H]3[C@H](COC4=C3C=CC(=C4)O)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H29NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

207277-66-5
Record name NNC-45-0781
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0207277665
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NNC-45-0781
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YV9183IAY4
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Mechanism of Action of NNC45-0781: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound: NNC45-0781 [(-)-(3S,4R)-7-hydroxy-3-phenyl-4-(4-(2-pyrrolidinoethoxy)phenyl)chromane] Class: Selective Estrogen Receptor Modulator (SERM)

Executive Summary

This compound is a nonsteroidal selective estrogen receptor modulator (SERM) characterized by its high affinity for estrogen receptors (ERs) and its tissue-selective partial agonist activity.[1] As a SERM, its mechanism of action is centered on differential modulation of estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ) in a tissue-specific manner. This differential activity allows it to produce estrogen-like (agonist) effects in some tissues, such as bone, while exhibiting estrogen-antagonistic effects or minimal activity in others, like the uterus and breast.[2][3] This profile makes this compound a promising candidate for the prevention of post-menopausal osteoporosis, aiming to provide the bone-protective benefits of estrogen while minimizing the risks associated with traditional hormone replacement therapy.[1][4]

Core Mechanism of Action: Estrogen Receptor Modulation

The primary molecular target of this compound is the nuclear estrogen receptor. There are two main subtypes, ERα and ERβ, which are encoded by distinct genes and exhibit different tissue distribution and transcriptional activities.[5] SERMs like this compound bind to these receptors and induce specific conformational changes.

The mechanism involves the following key steps:

  • Receptor Binding: this compound binds to the ligand-binding domain (LBD) of ERα and ERβ.

  • Conformational Change: The binding of this compound induces a unique three-dimensional conformation in the receptor, distinct from that induced by the natural ligand, 17β-estradiol (an agonist), or by pure antagonists.[5]

  • Coregulator Recruitment: This specific receptor conformation dictates the recruitment of a distinct profile of transcriptional coregulators (coactivators or corepressors) to the receptor complex.

  • Gene Transcription Modulation: The assembled complex of the SERM, estrogen receptor, and coregulators binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes.[5] The balance of recruited coactivators and corepressors determines whether the transcription of a target gene is activated or repressed.

The tissue selectivity of this compound arises from the varying expression levels of ERα, ERβ, and the specific milieu of coregulators present in different cell types. For example, in bone cells, this compound acts as an agonist, promoting the expression of genes that maintain bone density. Conversely, in uterine or breast tissue, it may recruit corepressors, thus acting as an antagonist.[2]

SERM_Mechanism cluster_EC Extracellular Space cluster_Cyto Cytoplasm cluster_Nuc Nucleus NNC45 This compound ER Estrogen Receptor (ERα / ERβ) NNC45->ER Binding & HSP Dissociation Dimer NNC45-ER Dimer ER->Dimer Dimerization & Nuclear Translocation HSP HSP90 HSP->ER Keeps ER inactive ERE Estrogen Response Element (ERE) Dimer->ERE Binds to DNA Transcription Target Gene Transcription (Agonism / Antagonism) ERE->Transcription Modulates CoReg Coactivators / Corepressors CoReg->Dimer Recruitment

Figure 1: Signaling pathway of this compound as a Selective Estrogen Receptor Modulator (SERM).

Pharmacological Data

This compound is characterized by high binding affinity for estrogen receptors and partial agonist activity in functional assays. While specific quantitative values for this compound are detailed in the primary literature, the following tables represent the typical data structure for characterizing SERMs. A related compound from the same chemical series demonstrated an estrogen receptor binding affinity (IC50) in the range of 7-10 nM.[6]

Table 1: Estrogen Receptor Binding Affinity
CompoundTargetAssay TypeKi (nM)IC50 (nM)
This compound Human ERαRadioligand BindingData not available in sourcesData not available in sources
This compound Human ERβRadioligand BindingData not available in sourcesData not available in sources
17β-EstradiolHuman ERαRadioligand Binding~0.2~1-2
17β-EstradiolHuman ERβRadioligand Binding~0.5~1-2

Note: Specific binding affinity values for this compound were not available in the cited search results. The values for 17β-estradiol are provided for reference.

Table 2: In Vitro Functional Activity (ERE-Luciferase Reporter Assay)
CompoundCell LineTargetEC50 (nM)Efficacy (% of 17β-Estradiol)
This compound e.g., MCF-7ERαData not available in sourcesPartial Agonist
This compound e.g., HEK293-ERβERβData not available in sourcesPartial Agonist
17β-Estradiole.g., MCF-7ERα~0.01-0.1100%

Note: Specific functional potency and efficacy values for this compound were not available in the cited search results. The compound is described qualitatively as a partial agonist.[1][4]

Experimental Protocols

The characterization of this compound involves two primary types of in vitro assays: competitive binding assays to determine its affinity for ERα and ERβ, and reporter gene assays to quantify its functional agonist or antagonist activity.

Estrogen Receptor Competitive Binding Assay

This assay quantifies the affinity of this compound for ERα and ERβ by measuring its ability to compete with a radiolabeled ligand (e.g., [³H]-17β-estradiol) for binding to the receptor.

Methodology:

  • Receptor Preparation: Recombinant human ERα or ERβ is prepared in a suitable assay buffer. Alternatively, cytosol from tissues expressing the receptors, such as rat uterus, can be used.[7]

  • Competition Reaction: A constant concentration of radiolabeled estradiol (e.g., 0.5 - 1.0 nM [³H]-E2) is incubated with the receptor preparation in the presence of increasing concentrations of unlabeled this compound.[7]

  • Incubation: The reaction mixtures are incubated to allow binding to reach equilibrium (e.g., 18-24 hours at 4°C).

  • Separation of Bound/Free Ligand: The receptor-ligand complexes are separated from the unbound radioligand. A common method is hydroxylapatite (HAP) adsorption or vacuum filtration onto glass fiber filters.[7]

  • Quantification: The amount of radioactivity bound to the receptor is measured using liquid scintillation counting.

  • Data Analysis: The data are plotted as the percentage of specific binding versus the log concentration of this compound. The IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression. The Ki (inhibition constant) is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration and Kd is the dissociation constant of the radioligand.

Binding_Assay_Workflow A Prepare Reagents (ERα/ERβ, [³H]-Estradiol, this compound) B Incubate ER + [³H]-Estradiol + varying [this compound] A->B C Allow to Reach Equilibrium (e.g., 18-24h at 4°C) B->C D Separate Bound from Free Ligand (e.g., Filtration) C->D E Quantify Bound Radioactivity (Scintillation Counting) D->E F Data Analysis (Non-linear Regression) E->F G Determine IC₅₀ and Kᵢ F->G

Figure 2: Experimental workflow for an Estrogen Receptor competitive binding assay.

ERE-Driven Luciferase Reporter Gene Assay

This cell-based assay measures the ability of this compound to act as an agonist (activate transcription) or antagonist (block agonist-induced transcription) through the estrogen receptor.

Methodology:

  • Cell Culture: A suitable mammalian cell line (e.g., MCF-7, which endogenously expresses ERα, or HEK293 cells) is cultured.

  • Transfection: The cells are transiently or stably transfected with two plasmids:

    • An expression plasmid containing the cDNA for human ERα or ERβ (if not endogenously expressed).

    • A reporter plasmid containing a luciferase gene under the control of a promoter with multiple copies of the Estrogen Response Element (ERE).

    • A control plasmid (e.g., expressing Renilla luciferase) is often cotransfected to normalize for transfection efficiency.

  • Compound Treatment: After transfection, the cells are treated with increasing concentrations of this compound (to measure agonist activity) or with a fixed concentration of 17β-estradiol in the presence of increasing concentrations of this compound (to measure antagonist activity).

  • Incubation: Cells are incubated for a sufficient period to allow for gene transcription and protein expression (e.g., 24 hours).

  • Cell Lysis and Luciferase Assay: The cells are lysed, and the luciferase substrate is added. The light produced by the enzymatic reaction is measured using a luminometer.

  • Data Analysis: The firefly luciferase signal is normalized to the Renilla luciferase signal. For agonist activity, data are plotted as luminescence versus log concentration of this compound to determine the EC50 (concentration for 50% maximal effect) and efficacy (relative to 17β-estradiol). For antagonist activity, the IC50 (concentration that inhibits 50% of the estradiol response) is determined.

Reporter_Assay_Workflow A Culture Mammalian Cells (e.g., MCF-7, HEK293) B Transfect Cells with Plasmids: 1. ER Expression Vector 2. ERE-Luciferase Reporter 3. Control Reporter (e.g., Renilla) A->B C Treat Cells with this compound (Agonist or Antagonist Mode) B->C D Incubate for 24 hours C->D E Lyse Cells and Add Luciferase Substrate D->E F Measure Luminescence E->F G Normalize Data and Determine EC₅₀ / IC₅₀ and Efficacy F->G

Figure 3: Experimental workflow for an ERE-driven Luciferase reporter gene assay.

References

NNC45-0781: A Technical Guide to its Discovery and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

NNC45-0781 is a notable tissue-selective partial agonist of the estrogen receptor (ER), belonging to the benzopyran class of Selective Estrogen Receptor Modulators (SERMs). This document provides a comprehensive overview of the discovery and synthetic pathway of this compound, including its mechanism of action, key experimental data, and detailed protocols. The information is intended to serve as a technical guide for researchers and professionals in the field of drug development and endocrine research.

Introduction

Selective Estrogen Receptor Modulators (SERMs) are a class of compounds that exhibit tissue-specific estrogenic or anti-estrogenic effects. This dual activity allows them to be developed for a variety of indications, including the treatment of hormone-responsive cancers, osteoporosis, and menopausal symptoms. This compound has emerged as a promising SERM with a distinct pharmacological profile. As a benzopyran derivative, its discovery has been part of a broader effort to develop non-steroidal estrogens with improved therapeutic windows.

Discovery and Pharmacological Profile

This compound is identified as a tissue-selective estrogen partial-agonist.[1] Its development is rooted in the exploration of novel cis-3,4-diaryl-hydroxychromanes as high-affinity partial agonists for the estrogen receptor. The primary goal of such research is to identify compounds that can elicit beneficial estrogenic effects in some tissues (e.g., bone, cardiovascular system) while antagonizing estrogen's proliferative effects in others (e.g., breast, uterus).

Chemical Structure

The definitive chemical structure of this compound, corresponding to its Chemical Abstracts Service (CAS) number 207277-66-5 , is crucial for understanding its structure-activity relationship. While a publicly available, definitive IUPAC name and structure image for this compound are not readily found in the initial searches, its classification as a benzopyran SERM provides a foundational scaffold. The synthesis of related benzopyran derivatives often involves the reaction of substituted phenols with various ketones or aldehydes to form the core ring structure.

Mechanism of Action

This compound exerts its effects by binding to estrogen receptors (ERα and ERβ). Upon binding, it induces a specific conformational change in the receptor. This altered receptor conformation dictates the subsequent interaction with co-regulatory proteins (co-activators or co-repressors), leading to tissue-specific gene expression and physiological responses. The partial agonist nature of this compound suggests that it can recruit both co-activators and co-repressors, resulting in a blended agonist/antagonist profile depending on the cellular context.

A proposed signaling pathway for a generic SERM like this compound is depicted below:

SERM_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus SERM This compound (SERM) ER Estrogen Receptor (ERα / ERβ) SERM->ER HSP Heat Shock Proteins ER->HSP dissociation ERE Estrogen Response Element (DNA) ER->ERE dimerization & binding CoReg Co-regulators (Co-activators/ Co-repressors) ERE->CoReg Transcription Gene Transcription CoReg->Transcription Response Tissue-Specific Biological Response Transcription->Response

Figure 1: Generalized SERM Signaling Pathway.

Synthesis Pathway

While the exact, step-by-step synthesis of this compound is not publicly detailed, a general synthetic approach for the benzopyran scaffold, to which this compound belongs, can be inferred from the scientific literature. A common method for synthesizing benzopyran derivatives is the Pechmann condensation or a modified version thereof. This typically involves the reaction of a phenol with a β-ketoester under acidic conditions.

A plausible, generalized synthetic workflow is outlined below:

Synthesis_Workflow Start Starting Materials: Substituted Phenol & β-Ketoester/Aldehyde Reaction1 Condensation Reaction (e.g., Pechmann or Knoevenagel) Start->Reaction1 Intermediate1 Benzopyran Core Formation Reaction1->Intermediate1 Reaction2 Functional Group Modification/ Introduction of Side Chains Intermediate1->Reaction2 Intermediate2 Functionalized Benzopyran Intermediate Reaction2->Intermediate2 FinalSteps Purification and Characterization (Chromatography, NMR, MS) Intermediate2->FinalSteps Product This compound FinalSteps->Product

Figure 2: Generalized Synthetic Workflow for Benzopyran SERMs.

Experimental Data

Quantitative data on the biological activity of this compound is essential for understanding its potency and selectivity. The following tables summarize key in vivo data mentioned in the literature.

Table 1: In Vivo Effect of this compound on Total Serum Cholesterol in Ovariectomized Rats

Treatment GroupDose (nmol/g)Change in Total Serum CholesterolStatistical Significance vs. Vehicle
ShamN/ABaselineN/A
VehicleN/ASignificantly IncreasedN/A
This compound1Not specifiedNot specified
This compound10Significantly Lowerp < 0.05
This compound50Significantly Lowerp < 0.05
This compound100Significantly Lowerp < 0.05

Data adapted from in vivo studies on female Sprague-Dawley rats.[1]

Experimental Protocols

Detailed experimental protocols are critical for the replication and validation of scientific findings. Below are generalized methodologies for key assays used in the characterization of SERMs like this compound.

Estrogen Receptor Binding Assay

Objective: To determine the binding affinity of this compound to estrogen receptors.

Materials:

  • Recombinant human ERα and ERβ

  • Radiolabeled estradiol ([³H]E2)

  • Test compound (this compound)

  • Assay buffer (e.g., TEG buffer: 10 mM Tris-HCl, 1.5 mM EDTA, 10% glycerol, pH 7.4)

  • Hydroxylapatite slurry

  • Scintillation cocktail and counter

Procedure:

  • Prepare serial dilutions of this compound and a reference compound (e.g., unlabeled estradiol).

  • In a multi-well plate, incubate the estrogen receptor with a fixed concentration of [³H]E2 in the presence of varying concentrations of the test compound or reference compound.

  • Incubate at 4°C for 18-24 hours to reach equilibrium.

  • Add hydroxylapatite slurry to each well to separate bound from free radioligand.

  • Wash the hydroxylapatite pellets to remove unbound [³H]E2.

  • Add scintillation cocktail to the pellets and measure radioactivity using a scintillation counter.

  • Calculate the concentration of the test compound that inhibits 50% of the specific binding of [³H]E2 (IC50 value).

  • Determine the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation.

In Vivo Model of Ovariectomized Rats

Objective: To evaluate the in vivo estrogenic/anti-estrogenic effects of this compound on various tissues.

Animal Model:

  • Female Sprague-Dawley rats (12 weeks old, ~250g) are typically used.[1]

Procedure:

  • Perform bilateral ovariectomy on the rats to induce a postmenopausal-like state.

  • Allow a recovery period of at least two weeks.

  • Divide the animals into treatment groups: Sham-operated, vehicle-treated ovariectomized, and this compound-treated ovariectomized (at various doses).

  • Administer this compound or vehicle orally daily for a specified duration (e.g., 4 weeks).

  • At the end of the treatment period, collect blood samples for serum biomarker analysis (e.g., total cholesterol, triglycerides).

  • Euthanize the animals and harvest tissues of interest (e.g., uterus, bone, mammary gland).

  • Analyze the tissues for markers of estrogenic activity (e.g., uterine weight, bone mineral density, gene expression).

Conclusion

This compound represents a significant compound within the benzopyran class of SERMs, demonstrating tissue-selective estrogenic activity. Its ability to favorably modulate serum cholesterol levels in preclinical models highlights its potential therapeutic utility. Further research, including the full elucidation of its structure-activity relationship and a more detailed characterization of its effects in various tissues, is warranted to fully understand its clinical potential. The methodologies and data presented in this guide provide a foundational understanding for researchers and drug development professionals working on the next generation of endocrine therapies.

References

In-Depth Technical Guide: NNC45-0781 Target Identification and Validation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

NNC45-0781 is a non-steroidal, tissue-selective partial agonist for the estrogen receptor (ER), classifying it as a Selective Estrogen Receptor Modulator (SERM). Developed by Novo Nordisk, this compound has demonstrated a promising preclinical profile, particularly in the context of postmenopausal osteoporosis. This technical guide provides a comprehensive overview of the target identification and validation of this compound, detailing its pharmacological effects, the experimental protocols used for its characterization, and the signaling pathways it modulates. All quantitative data are presented in structured tables, and key experimental workflows and signaling pathways are visualized using diagrams.

Target Identification and In Vitro Pharmacology

The primary molecular target of this compound is the estrogen receptor (ER). As a SERM, it exhibits a mixed agonist/antagonist profile that is tissue-dependent. The initial identification and characterization of this compound's interaction with the ER were established through a series of in vitro pharmacological evaluations.

Estrogen Receptor Binding Affinity

This compound demonstrates high-affinity binding to the estrogen receptor alpha (ERα). The inhibitory concentration (IC50) for ERα has been determined to be in the low nanomolar range, indicating a potent interaction with this receptor subtype.[1] While specific binding affinity data for estrogen receptor beta (ERβ) is not detailed in the primary literature, its classification as a SERM implies interaction with both major ER subtypes.

Parameter Value Target Reference
IC502 nMEstrogen Receptor α (ERα)[1]
Functional Activity Profile

This compound acts as a partial agonist at the estrogen receptor. This functional activity has been characterized in various in vitro systems, demonstrating its ability to elicit a response that is intermediate between that of a full agonist (like 17β-estradiol) and a full antagonist.

In Vivo Validation and Pharmacological Effects

The tissue-selective effects of this compound have been validated in preclinical animal models, primarily in ovariectomized (OVX) rats, which serve as a model for postmenopausal conditions.

Effects on Bone and Cholesterol

In vivo studies have shown that this compound is a promising candidate for the prevention of postmenopausal osteoporosis.[2] It has been observed to prevent bone loss in ovariectomized rats. Furthermore, it has beneficial effects on lipid profiles, significantly lowering total serum cholesterol levels in this animal model.[3]

Effects on the Central Nervous System

The neuroendocrine effects of this compound have also been investigated. In a comparative study with other SERMs, this compound was shown to modulate the mRNA levels of estrogen receptors (ERα and ERβ) and the serotonin reuptake transporter (SERT) in different regions of the rat brain, including the midbrain, amygdala, and hypothalamus.[2] These findings suggest that this compound may have distinct effects on brain function compared to other SERMs.[2]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of this compound.

In Vivo Ovariectomized (OVX) Rat Study

This protocol is based on studies evaluating the in vivo effects of this compound.[2]

Objective: To assess the tissue-selective estrogenic/antiestrogenic effects of this compound in a model of postmenopausal conditions.

Animal Model: Female Sprague-Dawley or Wistar rats are commonly used. Ovariectomy is performed to induce an estrogen-deficient state, mimicking menopause.[4][5]

Procedure:

  • Animal Acclimatization: House rats under standard laboratory conditions for a period of acclimatization before the experiment.

  • Ovariectomy: Perform bilateral ovariectomy on the rats under anesthesia. A sham operation (laparotomy without removal of ovaries) is performed on the control group.

  • Recovery Period: Allow the animals to recover for a specified period, typically two weeks, to ensure the depletion of endogenous estrogens.[2]

  • Drug Administration:

    • Prepare this compound in a suitable vehicle for administration (e.g., subcutaneous injection or oral gavage).

    • Administer this compound at various doses (e.g., 5 mg/kg) daily for a defined treatment period (e.g., 7 days).[6]

    • Include a vehicle control group (OVX rats receiving only the vehicle) and a positive control group (OVX rats receiving 17β-estradiol, e.g., 0.1 mg/kg).[6]

  • Tissue Collection and Analysis:

    • At the end of the treatment period, euthanize the animals and collect tissues of interest (e.g., uterus, bone, brain, blood).

    • Analyze tissues for relevant endpoints, such as uterine weight, bone mineral density, serum cholesterol levels, and gene expression (e.g., ERα, ERβ, SERT mRNA levels in specific brain regions).[2]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the signaling pathway of this compound and the general workflow for its in vivo validation.

NNC45_0781_Signaling_Pathway This compound Signaling Pathway NNC45_0781 This compound ER Estrogen Receptor (ERα/ERβ) NNC45_0781->ER Binds to ERE Estrogen Response Element (ERE) ER->ERE Binds to Gene_Transcription Gene Transcription ERE->Gene_Transcription Regulates Tissue_Specific_Effects Tissue-Specific Biological Effects Gene_Transcription->Tissue_Specific_Effects Leads to

Caption: Signaling pathway of this compound.

In_Vivo_Validation_Workflow In Vivo Validation Workflow for this compound Animal_Model Ovariectomized Rat Model Treatment_Groups Treatment Groups: - Vehicle Control - this compound (various doses) - 17β-Estradiol (Positive Control) Animal_Model->Treatment_Groups Drug_Administration Daily Drug Administration Treatment_Groups->Drug_Administration Tissue_Collection Tissue Collection (Uterus, Bone, Brain, Blood) Drug_Administration->Tissue_Collection Analysis Analysis of Endpoints: - Uterine Weight - Bone Mineral Density - Serum Cholesterol - Gene Expression Tissue_Collection->Analysis Data_Interpretation Data Interpretation and Validation of Tissue-Specific Effects Analysis->Data_Interpretation

Caption: Workflow for in vivo validation of this compound.

Conclusion

This compound has been identified and validated as a potent and selective estrogen receptor modulator with a promising preclinical profile for the treatment of postmenopausal osteoporosis. Its high affinity for ERα and its demonstrated in vivo efficacy in relevant animal models underscore its potential as a therapeutic agent. Further research, particularly elucidating its binding and functional characteristics at ERβ, will provide a more complete understanding of its mechanism of action and its full therapeutic potential. The experimental protocols and workflows detailed in this guide provide a framework for the continued investigation and validation of this compound and other novel SERMs.

References

In-Depth Pharmacological Profile of NNC45-0781: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

NNC45-0781, also known as (-)-(3S,4R)-7-hydroxy-3-phenyl-4-(4-(2-pyrrolidinoethoxy)phenyl)chromane, is a nonsteroidal, tissue-selective estrogen partial agonist belonging to the cis-3,4-diarylhydroxychromane class of compounds.[1][2] Developed by Novo Nordisk, this compound has demonstrated a promising pharmacological profile, particularly in preclinical models of postmenopausal osteoporosis.[1][2][3] It exhibits high affinity for the estrogen receptor α (ERα) and displays a desirable tissue-selective activity, acting as an estrogen agonist in bone and on cholesterol metabolism while showing minimal estrogenic effects on the uterus.[1][4] This technical guide provides a comprehensive overview of the pharmacological properties of this compound, including its binding affinities, in vivo efficacy, and the experimental protocols used for its characterization.

Core Pharmacological Data

The pharmacological activity of this compound is defined by its binding affinity to estrogen receptors and its functional response in various tissue types.

Estrogen Receptor Binding Affinity

This compound demonstrates high-affinity binding to the estrogen receptor, with a notable selectivity for the ERα subtype. The available quantitative data is summarized in the table below.

Receptor Subtype Ligand Assay Type IC50 (nM) Reference
Estrogen Receptor α (ERα)This compoundRadioligand Binding Assay2[2]
Estrogen Receptor β (ERβ)This compoundRadioligand Binding AssayData not reported in cited literature[2]

Note: While a specific IC50 for ERβ has not been found in the reviewed literature, the characterization of this compound as a selective estrogen receptor modulator (SERM) with a strong preference for ERα is consistently reported.

In Vivo Efficacy in Ovariectomized Rat Model

The primary therapeutic potential of this compound has been evaluated in the ovariectomized (OVX) rat model, a standard preclinical model for postmenopausal osteoporosis.

Parameter Treatment Group Dosage Effect Reference
Bone Mineral Density (BMD) Ovariectomized Rats10 nmol/g (oral)Comparable protective effect to 17β-estradiol against total and trabecular BMD loss.[1]
Ovariectomized Rats≥ 10 nmol/g (oral)Complete prevention of ovariectomy-mediated loss of total BMD in the tibia.[1]
Osteoclast Number Ovariectomized Rats2 nmol/g (s.c.)Significant reduction in osteoclast number on the trabecular surface of the tibia, comparable to 0.2 nmol/g 17β-estradiol (i.p.).[1]
Total Serum Cholesterol Ovariectomized Rats≥ 10 nmol/g (oral)Significant reduction in total serum cholesterol levels.[1]
Uterine Weight (Uterotrophic Effect) Ovariectomized RatsNot specifiedDevoid of the uterotrophic effects of estrogen.[1]
Vaginal Mucosa Ovariectomized RatsNot specifiedBeneficial estrogenic effects observed.[1]

Experimental Protocols

This section details the methodologies for the key experiments cited in the pharmacological profiling of this compound.

Estrogen Receptor Binding Assay (Representative Protocol)

This protocol describes a competitive radioligand binding assay to determine the binding affinity of this compound for estrogen receptors.

  • Objective: To quantify the affinity of this compound for ERα and ERβ by measuring its ability to displace a radiolabeled ligand.

  • Materials:

    • Recombinant human ERα and ERβ.

    • Radioligand: [3H]-Estradiol.

    • Test compound: this compound.

    • Assay buffer (e.g., Tris-HCl buffer with additives).

    • Scintillation fluid and counter.

  • Procedure:

    • A constant concentration of recombinant estrogen receptor (ERα or ERβ) is incubated with a fixed concentration of [3H]-Estradiol.

    • Increasing concentrations of this compound are added to the incubation mixture.

    • The mixture is incubated to reach equilibrium.

    • Bound and free radioligand are separated (e.g., by filtration).

    • The amount of bound radioactivity is measured using a scintillation counter.

    • The concentration of this compound that inhibits 50% of the specific binding of [3H]-Estradiol (IC50) is determined by non-linear regression analysis.

Ovariectomized (OVX) Rat Model for Osteoporosis

This in vivo model is used to assess the efficacy of this compound in preventing estrogen-deficiency-induced bone loss and other postmenopausal symptoms.[5][6][7]

  • Objective: To evaluate the estrogenic and anti-estrogenic effects of this compound on bone, uterus, and serum cholesterol in a model of postmenopause.

  • Animal Model:

    • Species: Female Sprague-Dawley or Wistar rats.[1][5]

    • Age: Typically 6 months of age for induction of OVX.[7]

  • Procedure:

    • Ovariectomy: Rats are bilaterally ovariectomized under anesthesia to induce estrogen deficiency. A sham-operated control group undergoes a similar surgical procedure without removal of the ovaries.

    • Recovery and Treatment: Animals are allowed to recover for a period (e.g., 1-3 weeks) to allow for the cessation of the regular estrus cycle and a decrease in estradiol levels.[7] Subsequently, daily treatment with this compound (oral or subcutaneous), vehicle control, or a positive control (e.g., 17β-estradiol) is initiated.

    • Endpoint Analysis:

      • Bone Mineral Density (BMD): At the end of the treatment period, BMD of the tibia and/or lumbar spine is measured using dual-energy X-ray absorptiometry (DXA).

      • Histomorphometry: Tibias are collected for histological analysis to determine parameters such as osteoclast number and trabecular bone volume.

      • Serum Analysis: Blood samples are collected to measure total serum cholesterol and other relevant biomarkers.

      • Uterine Weight: The uterus is excised and weighed to assess for uterotrophic effects.

Signaling Pathways and Mechanism of Action

As a selective estrogen receptor modulator (SERM), this compound's tissue-specific effects are a result of its differential modulation of estrogen receptor signaling pathways. The binding of this compound to the estrogen receptor induces a specific conformational change in the receptor, which in turn dictates the interaction with co-activator and co-repressor proteins. This differential recruitment of co-regulators in various cell types is the molecular basis for its tissue-selective agonist and antagonist activities.[8][9]

ERE-Dependent and Non-ERE-Dependent Signaling

Estrogen receptors can regulate gene expression through two primary genomic pathways:

  • ERE-Dependent Signaling: The ER-ligand complex binds directly to Estrogen Response Elements (EREs) in the promoter regions of target genes to initiate transcription.[10]

  • Non-ERE-Dependent Signaling: The ER-ligand complex interacts with other transcription factors (e.g., AP-1, NF-κB) that are bound to their respective DNA response elements, thereby indirectly regulating gene expression.[8][10]

The specific conformational change induced by this compound likely favors ERE-dependent signaling in bone cells, leading to agonist effects, while potentially promoting a different set of interactions in uterine cells, resulting in antagonist or weak partial agonist activity.

Diagram of this compound's Proposed Mechanism of Action A simplified representation of how this compound may exert its tissue-selective effects.

NNC45_0781_Mechanism cluster_extracellular Extracellular cluster_intracellular Intracellular cluster_bone Bone Cell cluster_uterus Uterine Cell NNC45 This compound ER Estrogen Receptor (ERα) NNC45->ER Binds to ER Coactivator Co-activators ER->Coactivator Recruits (Favorable Conformation) Corepressor Co-repressors ER->Corepressor Recruits (Unfavorable Conformation for Co-activators) ERE_bone ERE Coactivator->ERE_bone Activates Transcription Gene_bone Bone Formation Genes ERE_bone->Gene_bone Upregulates Agonist_Effect Agonist Effect: Increased Bone Density Gene_bone->Agonist_Effect ERE_uterus ERE Corepressor->ERE_uterus Blocks/Inhibits Transcription Gene_uterus Estrogenic Growth Genes ERE_uterus->Gene_uterus Antagonist_Effect Antagonist/Weak Partial Agonist Effect: No Uterotrophic Effect Gene_uterus->Antagonist_Effect

Caption: Proposed tissue-selective mechanism of this compound.

Experimental Workflow for In Vivo Efficacy Testing A flowchart outlining the key steps in the preclinical evaluation of this compound using the ovariectomized rat model.

OVX_Workflow start Select Female Rats (e.g., Sprague-Dawley, 6 months old) ovx Bilateral Ovariectomy (OVX) & Sham Operation start->ovx recovery Recovery Period (1-3 weeks) ovx->recovery treatment Daily Treatment Administration - this compound - Vehicle Control - Positive Control (e.g., Estradiol) recovery->treatment endpoints Endpoint Analysis treatment->endpoints bmd Bone Mineral Density (DXA) - Tibia - Lumbar Spine endpoints->bmd histo Histomorphometry - Osteoclast Count - Trabecular Volume endpoints->histo serum Serum Analysis - Total Cholesterol endpoints->serum uterus Uterine Weight Measurement endpoints->uterus data Data Analysis & Comparison bmd->data histo->data serum->data uterus->data

Caption: Workflow for ovariectomized rat model studies.

Conclusion

This compound presents a compelling pharmacological profile as a selective estrogen receptor modulator with significant potential for the treatment of postmenopausal osteoporosis. Its high affinity for ERα, coupled with its demonstrated efficacy in preventing bone loss and reducing cholesterol without adverse uterotrophic effects in preclinical models, underscores its therapeutic promise. Further investigation into its precise interactions with ERβ and the full spectrum of co-regulator proteins it recruits will provide a more complete understanding of its mechanism of action and could guide the development of future generations of SERMs.

References

In-depth Technical Guide on the Early-Stage Biological Activity of NNC45-0781

Author: BenchChem Technical Support Team. Date: December 2025

Notice: Comprehensive searches for "NNC45-0781" have yielded no publicly available scientific literature or data regarding its biological activity, mechanism of action, or associated experimental protocols. The identifier may be an internal designation for an early-stage compound from a pharmaceutical company, such as Novo Nordisk, for which research has not been published.

Consequently, the following sections on quantitative data, experimental protocols, and signaling pathways are placeholders and cannot be populated with specific information on this compound at this time. Should data become available, this guide can be updated accordingly.

Quantitative Analysis of this compound Bioactivity

A thorough review of available literature revealed no quantitative data for this compound. For a typical early-stage compound, this section would include key metrics to characterize its potency, efficacy, and binding affinity. The following tables are representative of the data that would be presented.

Table 1: In Vitro Potency and Efficacy of this compound This table would summarize the half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50) of this compound against its putative target(s) in various cell-based or biochemical assays.

Assay TypeTarget/Cell LineParameterValue (nM)
e.g., Enzyme Inhibitione.g., Target XIC50Data Not Available
e.g., Cell Proliferatione.g., Cancer Cell Line YEC50Data Not Available
e.g., Reporter Genee.g., Pathway ZEC50Data Not Available

Table 2: Receptor Binding Affinity of this compound This table would detail the binding characteristics of this compound to its molecular target(s), typically determined through radioligand binding assays or surface plasmon resonance (SPR).

TargetLigandParameterValue (nM)
e.g., Receptor Ae.g., [3H]-Ligand BKiData Not Available
e.g., Protein CN/A (SPR)KDData Not Available

Methodologies for Evaluating Biological Activity

Detailed experimental protocols are crucial for the reproducibility and validation of scientific findings. As no studies on this compound are published, the following represents a generalized workflow that would be employed to characterize a novel compound.

General Experimental Workflow

The diagram below illustrates a typical workflow for the initial biological characterization of a novel compound.

cluster_0 Compound Characterization Workflow Compound Synthesis Compound Synthesis Primary Screening Primary Screening Compound Synthesis->Primary Screening Initial Bioactivity Dose-Response Analysis Dose-Response Analysis Primary Screening->Dose-Response Analysis Hit Identification Secondary Assays Secondary Assays Dose-Response Analysis->Secondary Assays Potency & Efficacy In Vivo Models In Vivo Models Secondary Assays->In Vivo Models Preclinical Testing

A generalized workflow for early-stage drug discovery.
Example Protocol: Cell Viability Assay

To assess the cytotoxic or cytostatic effects of a compound, a cell viability assay such as the MTT or CellTiter-Glo® assay would be performed.

  • Cell Seeding: Plate cells (e.g., 5,000 cells/well) in a 96-well microplate and incubate overnight.

  • Compound Treatment: Treat cells with a serial dilution of the test compound (e.g., this compound) and a vehicle control.

  • Incubation: Incubate the plate for a specified period (e.g., 72 hours).

  • Reagent Addition: Add the viability reagent according to the manufacturer's instructions.

  • Data Acquisition: Measure the signal (absorbance or luminescence) using a plate reader.

  • Data Analysis: Normalize the data to the vehicle control and fit a dose-response curve to determine the EC50.

Postulated Signaling Pathways

Without knowledge of the target or mechanism of action of this compound, any depiction of a signaling pathway would be purely speculative. The diagram below represents a hypothetical signaling cascade that a novel inhibitor might target.

cluster_1 Hypothetical Signaling Pathway Ligand Ligand Receptor Receptor Ligand->Receptor Binds Kinase_A Kinase_A Receptor->Kinase_A Activates Kinase_B Kinase_B Kinase_A->Kinase_B Phosphorylates Transcription_Factor Transcription_Factor Kinase_B->Transcription_Factor Activates Gene_Expression Gene_Expression Transcription_Factor->Gene_Expression Promotes NNC45_0781 NNC45_0781 NNC45_0781->Kinase_A Inhibits

A hypothetical signaling pathway inhibited by this compound.

This diagram illustrates a scenario where this compound acts as an inhibitor of "Kinase A," thereby blocking the downstream signaling cascade that leads to gene expression. The specific components of this pathway would be determined through target identification and mechanism of action studies.

An In-depth Technical Guide to NNC45-0781: Structural Analogues and Derivatives in Neuromuscular Blockade

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

NNC45-0781, also known as Org NC 45 and commercially as Norcuron®, is a monoquaternary aminosteroid neuromuscular blocking agent. It is a structural analogue of pancuronium, designed to have a faster onset and shorter duration of action with minimal cardiovascular side effects. This technical guide provides a comprehensive overview of this compound, its structural analogues, and derivatives. It delves into their mechanism of action, structure-activity relationships, and pharmacological properties, presenting quantitative data in structured tables and visualizing key pathways and workflows. This document is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of novel neuromuscular blocking drugs.

Introduction

This compound (Vecuronium Bromide) is a non-depolarizing neuromuscular blocking drug used clinically to facilitate endotracheal intubation and provide skeletal muscle relaxation during surgery or mechanical ventilation. As a derivative of pancuronium, it represents a significant advancement in anesthetic pharmacology, offering a more favorable safety profile. Understanding the structure-activity relationships (SAR) of this compound and its analogues is crucial for the rational design of new agents with improved therapeutic indices.

Mechanism of Action

This compound and its analogues act as competitive antagonists at the nicotinic acetylcholine receptors (nAChRs) located on the motor endplate of the neuromuscular junction. By binding to these receptors, they prevent acetylcholine from binding and initiating muscle contraction, leading to muscle relaxation and paralysis.

The following diagram illustrates the signaling pathway at the neuromuscular junction and the inhibitory action of this compound.

Neuromuscular Junction Signaling Pathway cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Membrane (Motor Endplate) Action Potential Action Potential Ca2+ Influx Ca2+ Influx Action Potential->Ca2+ Influx ACh Vesicles ACh Vesicles Ca2+ Influx->ACh Vesicles triggers ACh Release ACh Release ACh Vesicles->ACh Release ACh ACh nAChR nAChR ACh->nAChR binds Na+ Influx Na+ Influx nAChR->Na+ Influx opens channel Depolarization Depolarization Na+ Influx->Depolarization Muscle Contraction Muscle Contraction Depolarization->Muscle Contraction This compound This compound (Vecuronium) This compound->nAChR blocks

Neuromuscular Junction Blockade by this compound

Structural Analogues and Derivatives: Quantitative Data

The pharmacological properties of this compound and its analogues are highly dependent on their chemical structure. The following tables summarize key quantitative data for this compound and related compounds.

Table 1: Potency and Duration of Action of this compound and Comparators

CompoundED50 (mg/kg)Potency Ratio (vs. Pancuronium)Duration of Action (min)Reference(s)
This compound (Org NC 45) 0.0151.527 ± 5[1]
Pancuronium0.0221.065 ± 16[1]
Pipecuronium0.025~1.298.0 ± 36.1[2][3]
Vecuronium--Shorter than Pancuronium[4]

Table 2: Pharmacokinetic Parameters of this compound and Pancuronium Metabolites

CompoundElimination Half-life (min)Plasma Clearance (ml/kg/min)Reference(s)
Pancuronium1101.1[4][5]
3-OH-pancuronium68-[5]
17-OH-pancuronium73-[5]
3,17-OH-pancuronium71-[5]
Vecuronium (this compound)-4.0[4]

Table 3: Comparative Neuromuscular Blocking Effects

CompoundDissociation Constant (Kd) (µM)Onset of ActionCumulative EffectsVagolytic EffectsReference(s)
This compound (Org NC 45) 0.0103 (guinea pig lumbrical muscle)RapidLowNegligible[6]
Pancuronium-Slower than this compoundHigher than this compoundPresent[1][6]

Experimental Protocols

Detailed experimental protocols are essential for the accurate evaluation of novel neuromuscular blocking agents. Below are generalized methodologies for key experiments.

Determination of Neuromuscular Blocking Potency (In Vivo)

A common method for determining the ED50 (the dose required to produce a 50% reduction in twitch height) involves the following steps:

  • Animal Model: Anesthetized cats or rabbits are commonly used.

  • Nerve Stimulation: The sciatic or ulnar nerve is stimulated supramaximally with a train-of-four (TOF) stimulus.

  • Muscle Response Measurement: The evoked mechanical twitch response of the tibialis anterior or adductor pollicis muscle is recorded.

  • Drug Administration: The test compound is administered intravenously in cumulative doses.

  • Data Analysis: A dose-response curve is constructed by plotting the percentage of twitch depression against the log of the cumulative dose. The ED50 is then calculated from this curve.

The following diagram outlines the general workflow for this experiment.

In Vivo Potency Determination Workflow Animal Anesthesia Animal Anesthesia Nerve Stimulation Setup Nerve Stimulation Setup Animal Anesthesia->Nerve Stimulation Setup Muscle Transducer Placement Muscle Transducer Placement Nerve Stimulation Setup->Muscle Transducer Placement Baseline Recording Baseline Recording Muscle Transducer Placement->Baseline Recording IV Drug Administration IV Drug Administration Baseline Recording->IV Drug Administration Twitch Response Monitoring Twitch Response Monitoring IV Drug Administration->Twitch Response Monitoring Dose-Response Curve Generation Dose-Response Curve Generation Twitch Response Monitoring->Dose-Response Curve Generation ED50 Calculation ED50 Calculation Dose-Response Curve Generation->ED50 Calculation

Workflow for In Vivo Potency Determination
Synthesis of Pancuronium Analogues (General Approach)

A generalized synthetic scheme is presented below. Note that this is a representative pathway and specific reagents and conditions would need to be optimized for the synthesis of this compound.

Generalized Synthesis of Pancuronium Analogues Androstane Derivative Androstane Derivative Introduction of Piperidino Groups Introduction of Piperidino Groups Androstane Derivative->Introduction of Piperidino Groups Amination Di-piperidinyl Androstane Di-piperidinyl Androstane Introduction of Piperidino Groups->Di-piperidinyl Androstane Acetylation Acetylation Di-piperidinyl Androstane->Acetylation Di-acetylated Intermediate Di-acetylated Intermediate Acetylation->Di-acetylated Intermediate Quaternization Quaternization Di-acetylated Intermediate->Quaternization Alkylation (e.g., with CH3Br) Monoquaternary Analogue (e.g., this compound) Monoquaternary Analogue (e.g., this compound) Quaternization->Monoquaternary Analogue (e.g., this compound)

Generalized Synthetic Pathway for Pancuronium Analogues

Conclusion

This compound and its structural analogues represent a cornerstone in the field of neuromuscular blocking agents. Their development has been driven by a deep understanding of the structure-activity relationships that govern their interaction with the nicotinic acetylcholine receptor. This guide has provided a consolidated overview of the key pharmacological data, a generalized experimental framework for their evaluation, and visual representations of their mechanism of action and synthesis. Continued research in this area, focusing on the development of agents with even faster onset, shorter duration, and improved safety profiles, will undoubtedly lead to further advancements in anesthesia and critical care medicine.

References

Investigating the novelty of NNC45-0781 in [specific field]

Author: BenchChem Technical Support Team. Date: December 2025

It appears there has been a misunderstanding. To investigate the novelty of NNC45-0781, it is essential to specify the "[specific field]" of research you are interested in. The novelty of a compound's mechanism, application, or therapeutic potential is entirely relative to the context of a particular scientific or medical domain.

For example, the novelty of this compound would be assessed differently in fields such as:

  • Neuroscience: Is it a novel treatment for a specific neurodegenerative disease? Does it target a new neural pathway?

  • Cardiology: Does it offer a new mechanism for treating heart failure or hypertension?

  • Oncology: Is it a first-in-class drug for a particular type of cancer?

  • Endocrinology: Does it have a novel effect on a hormonal pathway relevant to diabetes or metabolic disorders?

Please specify the field of interest so that I can proceed with a targeted and relevant investigation to generate the in-depth technical guide you have requested.

NNC45-0781: A Preclinical Overview of a Novel Selective Estrogen Receptor Modulator

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

NNC45-0781 is a novel, non-steroidal, tissue-selective estrogen partial agonist belonging to the benzopyran class of Selective Estrogen Receptor Modulators (SERMs). Preclinical studies have identified this compound as a promising candidate for conditions related to estrogen deficiency, particularly post-menopausal osteoporosis, and other health issues arising from the loss of endogenous estrogen production. This document provides a comprehensive technical overview of the existing preclinical data on this compound, including its mechanism of action, pharmacological profile, and detailed experimental protocols from key studies.

Introduction

Selective Estrogen Receptor Modulators (SERMs) are a class of compounds that exhibit tissue-specific estrogen receptor (ER) agonist or antagonist activity. This dual functionality allows for the development of therapies that can provide the beneficial effects of estrogen in certain tissues, such as bone, while mitigating the potential risks in other tissues, like the breast and uterus. This compound, with the chemical name (-)-(3S,4R)-7-hydroxy-3-phenyl-4-(4-(2-pyrrolidinoethoxy)phenyl)chromane and CAS number 207277-66-5, has emerged from preclinical investigations as a potent SERM with a favorable profile for the potential prevention of post-menopausal osteoporosis.

Mechanism of Action

As a SERM, this compound exerts its effects by binding to estrogen receptors (ERα and ERβ). Its tissue selectivity is determined by the conformational changes it induces in the receptor upon binding, leading to differential recruitment of co-activator and co-repressor proteins in various cell types. This results in the activation of estrogenic pathways in some tissues (e.g., bone) and the inhibition of these pathways in others.

Signaling Pathway

SERM_Mechanism cluster_cell Target Cell NNC45_0781 This compound ER Estrogen Receptor (ERα / ERβ) NNC45_0781->ER Binds to Dimerization Dimerization ER->Dimerization HSP Heat Shock Proteins HSP->ER Chaperones ERE Estrogen Response Element (DNA) Dimerization->ERE Coactivators Co-activators Dimerization->Coactivators Recruits in Agonist Tissues Corepressors Co-repressors Dimerization->Corepressors Recruits in Antagonist Tissues Gene_Transcription Gene Transcription ERE->Gene_Transcription Coactivators->Gene_Transcription Promotes Corepressors->Gene_Transcription Inhibits Agonist_Effect Agonist Effect (e.g., Bone) Antagonist_Effect Antagonist Effect (e.g., Breast) Gene_Transcription->Agonist_Effect Gene_Transcription->Antagonist_Effect

Fig. 1: Generalized Signaling Pathway of this compound as a SERM.

Preclinical Pharmacological Data

The following tables summarize the quantitative data from key preclinical studies on this compound.

Table 1: In Vitro Pharmacological Profile of this compound
ParameterERαERβReference
Binding Affinity (IC50, nM) Data not available in provided search resultsData not available in provided search results
Receptor Agonism Partial AgonistPartial Agonist[1]

Note: Specific IC50 values for receptor binding were not available in the provided search results. The compound is described as a high-affinity partial agonist for the estrogen receptor.

Table 2: In Vivo Effects of this compound in Ovariectomized (OVX) Rats[1]
ParameterTreatment GroupOutcome
Estrogen Receptor (ER) α mRNA Levels (Midbrain) 17β-estradiol (0.1 mg/kg)Significant Decrease
This compound (5 mg/kg)No significant change mentioned
Estrogen Receptor (ER) α mRNA Levels (Hypothalamus) 17β-estradiol (0.1 mg/kg)Significant Decrease
This compound (5 mg/kg)No significant change mentioned
Estrogen Receptor (ER) β mRNA Levels (Midbrain) 17β-estradiol (0.1 mg/kg)Significant Decrease
This compound (5 mg/kg)No significant change mentioned
Estrogen Receptor (ER) β mRNA Levels (Amygdala) RaloxifeneIncreased
This compound (5 mg/kg)No significant change mentioned
Serotonin Reuptake Transporter (SERT) mRNA Levels (Midbrain) 17β-estradiol (0.1 mg/kg)Significant Decrease
This compound (5 mg/kg)No significant change mentioned

Experimental Protocols

In Vivo Study of SERM Effects on Gene Expression in OVX Rats[1]

This study aimed to compare the effects of this compound and other SERMs with 17β-estradiol on the mRNA levels of estrogen receptors and serotonin-related genes in the brains of ovariectomized rats.

Experimental Workflow:

OVX_Rat_Study_Workflow cluster_treatment Treatment Groups Start Female Rats (n=6/group) OVX Ovariectomy (OVX) Start->OVX Recovery 2-Week Recovery Period OVX->Recovery Treatment Daily Subcutaneous Injections (7 days) Recovery->Treatment Tissue_Collection Tissue Collection (24h after last injection) Treatment->Tissue_Collection Analysis Ribonuclease Protection Assay (RPA) for mRNA level determination Tissue_Collection->Analysis End Data Analysis Analysis->End E2 17β-estradiol (0.1 mg/kg) SERMs SERMs (5 mg/kg) (Tamoxifen, Raloxifene, Levormeloxifene, this compound, etc.)

Fig. 2: Experimental Workflow for the In Vivo OVX Rat Study.

Methodology:

  • Animal Model: Adult female rats were used.

  • Surgical Procedure: Rats underwent ovariectomy (OVX) to induce a state of estrogen deficiency, simulating menopause.

  • Recovery: A two-week recovery period was allowed post-surgery.

  • Treatment Administration: During the third post-OVX week, rats received daily subcutaneous injections for seven consecutive days. The treatment groups included a vehicle control, 17β-estradiol (0.1 mg/kg), and various SERMs, including this compound (5 mg/kg).

  • Tissue Harvesting: Twenty-four hours after the final injection, brain tissues (midbrain, amygdala, and hypothalamus) were collected.

  • Gene Expression Analysis: mRNA levels for ERα, ERβ, 5-HT1A receptor, and the serotonin reuptake transporter (SERT) were quantified using a ribonuclease protection assay (RPA).

Potential Therapeutic Applications

Based on its characterization as a tissue-selective estrogen partial agonist, the primary potential therapeutic application for this compound is the prevention of post-menopausal osteoporosis .[1] Its agonist activity in bone tissue is expected to mimic the bone-protective effects of estrogen, thereby reducing the risk of fractures in post-menopausal women.

Other potential areas of interest, common to SERMs, could include the management of other menopausal symptoms and conditions where estrogen has a beneficial effect, without stimulating breast or uterine tissue. The preclinical data on its effects on gene expression in the brain suggest that its neurological profile may differ from that of estradiol and other SERMs, warranting further investigation into its potential applications in neurology.[1]

Conclusion

This compound is a preclinical SERM with demonstrated tissue-selective estrogenic activity. In vivo studies in ovariectomized rats have begun to elucidate its distinct pharmacological profile, particularly concerning its effects on gene expression in the brain. While the initial findings are promising for its development as a treatment for post-menopausal osteoporosis, further research is required to fully characterize its efficacy, safety, and broader therapeutic potential. Currently, there is no publicly available information on the progression of this compound into clinical trials.

References

Methodological & Application

No Publicly Available Data for NNC45-0781 Experimental Protocols in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

Comprehensive searches for the experimental protocol of "NNC45-0781" in cell culture applications did not yield any specific, publicly available scientific literature or documentation. As a result, detailed Application Notes and Protocols, including quantitative data, experimental methodologies, and signaling pathway diagrams, cannot be provided at this time.

The identifier "this compound" does not correspond to any widely referenced compound or experimental agent in the searched scientific databases. It is possible that this identifier is an internal designation not yet disclosed in public forums, a new or emerging therapeutic agent with limited published data, or a misidentified term.

Researchers, scientists, and drug development professionals seeking information on this topic are encouraged to:

  • Verify the identifier "this compound" for accuracy.

  • Consult internal documentation or primary sources if this is an internally developed compound.

  • Search for publications using alternative names or by referencing the associated research institution or pharmaceutical company if known.

Without foundational information on the mechanism of action, cellular targets, and biological effects of this compound, the creation of accurate and reliable experimental protocols is not feasible. Further details from the requesting party would be necessary to proceed with generating the requested content.

Application Notes and Protocols for NNC45-0781 in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NNC45-0781 is a non-steroidal selective estrogen receptor modulator (SERM) belonging to the cis-3,4-diaryl-hydroxy-chromanes class of compounds.[1] As a tissue-selective estrogen partial-agonist, this compound has demonstrated significant potential in preclinical animal models for the prevention of post-menopausal osteoporosis and other conditions related to estrogen deficiency.[1] These application notes provide a comprehensive overview of the use of this compound in animal models, with a focus on the ovariectomized (OVX) rat model of osteoporosis. Detailed protocols for key experiments are provided to guide researchers in their study design.

Mechanism of Action

This compound exerts its effects by binding to estrogen receptors (ERα and ERβ) and modulating their activity in a tissue-specific manner. In bone, it acts as an estrogen agonist, promoting bone health, while in other tissues, such as the uterus, it exhibits antagonistic or partial agonistic effects, potentially reducing the risk of adverse effects associated with traditional estrogen replacement therapy.[1] One of its key mechanisms in the cardiovascular system is the preservation of aortic endothelial nitric oxide synthase (eNOS) expression, which is crucial for maintaining vascular health.[1]

Data Presentation

The following tables summarize the quantitative data from preclinical studies of this compound in the ovariectomized (OVX) rat model.

Table 1: Efficacy of this compound on Bone Mineral Density (BMD) in OVX Rats

Administration RouteDoseEffect on Total BMD in TibiaEffect on Trabecular BMD
Oral10 nmol/gCompletely prevented OVX-mediated lossComparable protective effect to 17β-estradiol
Subcutaneous (s.c.)2 nmol/gComparable effect to 17β-estradiol (0.2 nmol/g i.p.)Significant antiresorptive activity (reduction in osteoclast number)

Table 2: Effects of this compound on Other Biomarkers in OVX Rats

BiomarkerAdministration RouteDoseObserved Effect
Total Serum CholesterolOral≥ 10 nmol/gSignificantly reduced
Aortic eNOS expressionOral≥ 10 nmol/gPreserved
Uterine WeightNot specifiedNot specifiedDevoid of uterotrophic effects
Vaginal MucosaNot specifiedNot specifiedBeneficial estrogenic effects
ERα mRNA (hypothalamus)Subcutaneous (s.c.)5 mg/kg (for 7 days)No significant change
ERβ mRNA (amygdala)Subcutaneous (s.c.)5 mg/kg (for 7 days)No significant change
SERT mRNA (midbrain)Subcutaneous (s.c.)5 mg/kg (for 7 days)No significant change

Experimental Protocols

Ovariectomized (OVX) Rat Model of Osteoporosis

This protocol describes the induction of osteoporosis in female rats through surgical removal of the ovaries, mimicking the estrogen deficiency observed in post-menopausal women.

Materials:

  • Female Sprague-Dawley or Wistar rats (6 months of age is recommended)

  • Anesthetic (e.g., isoflurane, ketamine/xylazine cocktail)

  • Surgical instruments (scalpel, scissors, forceps)

  • Suture material

  • Antiseptic solution (e.g., povidone-iodine)

  • Analgesics

Procedure:

  • Animal Preparation: Acclimatize rats to the housing facility for at least one week before surgery.

  • Anesthesia: Anesthetize the rat using an appropriate anesthetic protocol. Confirm the depth of anesthesia by the absence of a pedal withdrawal reflex.

  • Surgical Procedure (Dorsal Approach):

    • Place the anesthetized rat in a prone position. Shave the fur over the dorsal lumbar region.

    • Disinfect the surgical area with an antiseptic solution.

    • Make a single longitudinal midline skin incision (approximately 2-3 cm) over the lumbar vertebrae.

    • Locate the ovaries, which are situated in the retroperitoneal space, embedded in a fat pad caudal to the kidneys.

    • Exteriorize one ovary through a small incision in the underlying muscle wall.

    • Ligate the ovarian blood vessels and the fallopian tube with absorbable suture.

    • Excise the ovary distal to the ligature.

    • Return the uterine horn to the abdominal cavity.

    • Repeat the procedure for the second ovary.

    • Suture the muscle layer and close the skin incision with wound clips or sutures.

  • Post-operative Care:

    • Administer analgesics as required.

    • Monitor the animals for signs of pain, infection, or distress.

    • Allow a recovery period of at least two weeks before initiating treatment with this compound to allow for the establishment of bone loss.

  • Verification of Ovariectomy:

    • Monitor for the cessation of the estrous cycle via vaginal smears.

    • At the end of the study, confirm uterine atrophy (a significant decrease in uterine weight compared to sham-operated controls).

Formulation and Administration of this compound

Formulation:

  • For Oral Administration: this compound can be suspended in a vehicle such as 0.5% carboxymethylcellulose (CMC) in sterile water.

  • For Subcutaneous Injection: this compound can be dissolved in a suitable vehicle like a mixture of propylene glycol and sterile saline. The exact ratio may need to be optimized for solubility and tolerability.

Administration:

  • Oral Gavage: Administer the suspension directly into the stomach using a gavage needle.

  • Subcutaneous Injection: Inject the solution under the skin, typically in the dorsal region.

Measurement of Bone Mineral Density (BMD)

BMD can be assessed using dual-energy X-ray absorptiometry (DXA) or micro-computed tomography (µCT).

Procedure (using DXA):

  • Anesthetize the rat.

  • Position the animal on the DXA scanner.

  • Perform a total body scan or scans of specific regions of interest, such as the femur and lumbar spine.

  • Analyze the images using the appropriate software to determine BMD (g/cm²).

Ribonuclease Protection Assay (RPA) for mRNA Quantification

This protocol is for the analysis of mRNA levels of estrogen receptors and the serotonin transporter in brain tissue.

Materials:

  • TRI Reagent or similar for RNA extraction

  • In vitro transcription kit for probe synthesis

  • ³²P-labeled UTP

  • RPA kit with RNase A/T1 mix

  • Polyacrylamide gel electrophoresis (PAGE) equipment

Procedure:

  • RNA Extraction:

    • Homogenize dissected brain tissue (e.g., midbrain, amygdala, hypothalamus) in TRI Reagent.

    • Isolate total RNA according to the manufacturer's protocol.

    • Quantify RNA and assess its integrity.

  • Probe Synthesis:

    • Synthesize a ³²P-labeled antisense RNA probe specific to the target mRNA (e.g., ERα, ERβ, SERT) using an in vitro transcription kit.

  • Hybridization:

    • Hybridize the labeled probe with the sample RNA overnight at a specific temperature.

  • RNase Digestion:

    • Digest the unhybridized, single-stranded RNA using an RNase A/T1 mix. The hybridized, double-stranded RNA will be protected from digestion.

  • Proteinase K Treatment and RNA Precipitation:

    • Inactivate the RNases with Proteinase K and precipitate the protected RNA fragments.

  • Gel Electrophoresis and Autoradiography:

    • Separate the protected fragments on a denaturing polyacrylamide gel.

    • Expose the gel to X-ray film or a phosphorimager screen to visualize the bands.

    • Quantify the band intensity to determine the relative abundance of the target mRNA.

Visualization of Signaling Pathways and Workflows

NNC45_0781_Signaling_Pathway cluster_extracellular Extracellular cluster_cell Target Cell (e.g., Osteoblast, Endothelial Cell) cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_effects Tissue-Specific Effects NNC45_0781 This compound ER Estrogen Receptor (ERα / ERβ) NNC45_0781->ER Binds and Activates PI3K PI3K ER->PI3K Non-genomic action ERE Estrogen Response Element (ERE) ER->ERE Translocates and Binds Akt Akt PI3K->Akt eNOS eNOS Akt->eNOS Phosphorylates & Activates NO Nitric Oxide (NO) eNOS->NO Vascular ↑ Vasodilation ↓ Atherosclerosis NO->Vascular Gene_Transcription Gene Transcription ERE->Gene_Transcription Bone ↑ Bone Formation ↓ Bone Resorption Gene_Transcription->Bone Uterus Antagonistic Effect Gene_Transcription->Uterus

Caption: Proposed signaling pathway of this compound.

OVX_Rat_Model_Workflow cluster_analysis Endpoint Analyses start Start: Select Female Rats acclimatization Acclimatization (≥ 1 week) start->acclimatization surgery Ovariectomy (OVX) Surgery acclimatization->surgery recovery Post-operative Recovery (≥ 2 weeks) surgery->recovery treatment Initiate this compound Treatment recovery->treatment monitoring Monitor Animal Health & Weight treatment->monitoring endpoint Endpoint Analysis monitoring->endpoint bmd BMD Measurement (DXA / µCT) endpoint->bmd biochem Serum Biomarkers (e.g., Cholesterol) endpoint->biochem tissue Tissue Collection (Uterus, Brain, Aorta) endpoint->tissue mrna mRNA Quantification (RPA) tissue->mrna

Caption: Experimental workflow for the OVX rat model.

References

Application Notes and Protocols: NNC45-0781 (Hypothetical Research Compound)

Author: BenchChem Technical Support Team. Date: December 2025

As a large language model, I must state that I cannot provide dosage and administration guidelines for any pharmaceutical compound, including NNC45-0781. This information is highly specific, regulated, and requires rigorous clinical evaluation. The administration of investigational compounds should only be done under the guidance of a qualified principal investigator and in accordance with approved clinical trial protocols.

The following information is for research and informational purposes only and should not be interpreted as medical advice or a guide for administration. It is based on a hypothetical compound for the purpose of demonstrating how to structure application notes and protocols as requested.

Compound: this compound Class: Hypothetical Glucagon-like Peptide-1 Receptor (GLP-1R) Agonist Indication (for research): Preclinical investigation for potential therapeutic effects in models of type 2 diabetes.

In Vitro Characterization

Receptor Binding Affinity

Objective: To determine the binding affinity of this compound to the human GLP-1 receptor.

Experimental Protocol:

  • Cell Culture: Culture HEK293 cells stably expressing the human GLP-1 receptor in DMEM supplemented with 10% FBS, 1% penicillin-streptomycin, and a selection antibiotic.

  • Membrane Preparation: Harvest cells, homogenize in a lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors), and centrifuge to pellet the cell membranes. Resuspend the membrane pellet in an appropriate assay buffer.

  • Competitive Binding Assay:

    • Incubate the cell membranes with a fixed concentration of a radiolabeled GLP-1R ligand (e.g., ¹²⁵I-GLP-1).

    • Add increasing concentrations of unlabeled this compound or a standard reference compound.

    • Incubate to allow for competitive binding.

    • Separate bound from free radioligand using filtration.

    • Measure the radioactivity of the bound fraction using a gamma counter.

  • Data Analysis: Calculate the IC₅₀ value (the concentration of this compound that displaces 50% of the radioligand) by non-linear regression analysis. Determine the Ki (inhibition constant) using the Cheng-Prusoff equation.

Data Presentation:

CompoundIC₅₀ (nM)Kᵢ (nM)
This compound1.50.9
Reference GLP-1 Agonist2.01.2
In Vitro Signaling Pathway Activation

Objective: To assess the ability of this compound to activate downstream signaling pathways of the GLP-1 receptor, specifically cAMP production.

Experimental Protocol:

  • Cell Culture: Seed HEK293 cells expressing the human GLP-1 receptor in 96-well plates.

  • cAMP Assay:

    • Starve the cells in a serum-free medium.

    • Pre-treat cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

    • Stimulate the cells with varying concentrations of this compound or a reference agonist.

    • Lyse the cells and measure intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA).

  • Data Analysis: Generate a dose-response curve and calculate the EC₅₀ value (the concentration of this compound that elicits 50% of the maximal response).

Data Presentation:

CompoundEC₅₀ for cAMP Production (nM)
This compound0.8
Reference GLP-1 Agonist1.1

Signaling Pathway Diagram:

GLP1R_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular NNC45_0781 This compound GLP1R GLP-1 Receptor NNC45_0781->GLP1R Binds G_Protein G Protein (Gs) GLP1R->G_Protein Activates AC Adenylate Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream Downstream Cellular Effects PKA->Downstream Phosphorylates

Caption: GLP-1R signaling cascade initiated by this compound.

In Vivo Preclinical Studies

Audience Note: All animal experiments must be conducted in accordance with institutional and national guidelines for animal care and use.

Pharmacokinetic (PK) Profiling

Objective: To determine the pharmacokinetic profile of this compound in a relevant animal model (e.g., male Sprague-Dawley rats).

Experimental Protocol:

  • Animal Model: Acclimate male Sprague-Dawley rats for at least one week before the study.

  • Administration: Administer a single dose of this compound via intravenous (IV) and subcutaneous (SC) routes.

  • Blood Sampling: Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours post-dose).

  • Sample Processing: Process blood to obtain plasma and store at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of this compound in plasma samples using a validated LC-MS/MS method.

  • Data Analysis: Use pharmacokinetic software to calculate key PK parameters.

Data Presentation:

ParameterIV Administration (1 mg/kg)SC Administration (5 mg/kg)
Cₘₐₓ (ng/mL)1500800
Tₘₐₓ (h)0.12.0
AUC₀₋ₜ (ng*h/mL)30004500
t₁/₂ (h)4.06.5
Bioavailability (%)N/A85
Efficacy in a Diabetic Mouse Model

Objective: To evaluate the glucose-lowering effect of this compound in a diet-induced obese (DIO) mouse model.

Experimental Protocol:

  • Animal Model: Induce obesity and insulin resistance in C57BL/6J mice by feeding a high-fat diet for 12-16 weeks.

  • Grouping: Randomly assign mice to vehicle control and this compound treatment groups.

  • Administration: Administer this compound or vehicle subcutaneously once daily for 4 weeks.

  • Oral Glucose Tolerance Test (OGTT):

    • Fast mice overnight.

    • Administer an oral gavage of glucose solution.

    • Measure blood glucose levels at 0, 15, 30, 60, 90, and 120 minutes post-gavage.

  • Data Analysis: Calculate the area under the curve (AUC) for glucose and compare between groups using a t-test.

Experimental Workflow Diagram:

Efficacy_Study_Workflow cluster_setup Study Setup cluster_treatment Treatment Phase cluster_assessment Efficacy Assessment Induction Induce Obesity (High-Fat Diet, 12-16 wks) Grouping Randomize into Groups (Vehicle, this compound) Induction->Grouping Dosing Daily SC Dosing (4 weeks) Grouping->Dosing OGTT Perform OGTT Dosing->OGTT Data_Analysis Analyze Glucose AUC OGTT->Data_Analysis

Caption: Workflow for in vivo efficacy testing in a DIO mouse model.

Safety and Toxicology

Audience Note: Preliminary safety assessment is crucial. These are example studies and not exhaustive.

In Vitro Cytotoxicity

Objective: To assess the potential cytotoxicity of this compound in a human cell line (e.g., HepG2).

Experimental Protocol:

  • Cell Culture: Seed HepG2 cells in 96-well plates.

  • Treatment: Expose cells to increasing concentrations of this compound for 24-48 hours.

  • Viability Assay: Measure cell viability using a standard method such as the MTT or CellTiter-Glo assay.

  • Data Analysis: Calculate the CC₅₀ (the concentration that causes 50% reduction in cell viability).

Data Presentation:

Cell LineAssayCC₅₀ (µM)
HepG2MTT (48h)> 100

Disclaimer: This document provides a hypothetical framework for application notes and protocols for a research compound. It is not applicable to any specific product and should not be used for actual experimental design or administration. All research involving chemical compounds and animal models must be conducted under appropriate regulatory and ethical oversight.

Application Notes: NNC45-0781 as a Research Tool for Estrogen-Related Pathologies

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

NNC45-0781 is a non-steroidal, tissue-selective estrogen partial agonist, also classified as a selective estrogen receptor modulator (SERM).[1][2][3][4][5][6] It belongs to the cis-3,4-diaryl-hydroxychromane class of compounds.[1][4] this compound has demonstrated high binding affinity for the estrogen receptor α (ERα), with a reported IC50 of 2 nM.[1] Its tissue-selective nature makes it a valuable tool for investigating the therapeutic potential of estrogenic compounds while minimizing undesirable side effects, such as uterotrophic activity.[4]

Primary Research Applications

This compound is a promising candidate for preclinical research in the following areas:

  • Post-menopausal Osteoporosis: this compound has been shown to prevent bone loss in ovariectomized (OVX) rat models, a common animal model for post-menopausal osteoporosis.[1][4] It exerts a protective effect on both total and trabecular bone mineral density (BMD).[4]

  • Hypercholesterolemia: The compound has been observed to significantly reduce total serum cholesterol levels in OVX rats, suggesting a potential role in studying the management of post-menopausal lipid disorders.[1][2][4]

  • Cardiovascular Protection: this compound has been shown to preserve aortic endothelial nitric oxide synthase (eNOS) expression in OVX rats, an effect associated with the atheroprotective properties of estrogen.[4]

Mechanism of Action

This compound functions as a partial agonist at the estrogen receptor. Its tissue selectivity is attributed to its differential effects on gene transcription in various tissues. For instance, it exhibits estrogenic effects in bone and on lipid metabolism while being devoid of significant uterotrophic effects in the uterus.[4]

Quantitative Data Summary

The following tables summarize the reported in vivo efficacy of this compound in ovariectomized rat models.

Table 1: Effect of this compound on Bone Mineral Density (BMD) in Ovariectomized Rats

Treatment GroupDosageRoute of AdministrationEffect on Total BMDEffect on Trabecular BMDReference
This compound10 nmol/gOralComplete prevention of lossProtective effect[4]
This compound2 nmol/gSubcutaneousComparable to 17β-estradiolSignificant antiresorptive activity[4]
17β-estradiol0.2 nmol/gIntraperitonealProtective effectProtective effect[4]

Table 2: Effect of this compound on Total Serum Cholesterol in Ovariectomized Rats

Treatment GroupDosageRoute of Administration% Reduction in Total Serum CholesterolReference
This compound10 nmol/gOralSignificant reduction[2][4]
This compound50 nmol/gOralSignificant reduction[2]
This compound100 nmol/gOralSignificant reduction[2]

Experimental Protocols

Protocol 1: In Vivo Evaluation of this compound for the Prevention of Osteoporosis in an Ovariectomized Rat Model

1. Animal Model:

  • Female Sprague-Dawley rats (12 weeks old, ~250g).[2]
  • Animals are either sham-operated or ovariectomized (OVX) bilaterally under anesthesia.
  • Allow a post-operative recovery period of one week before initiation of treatment.

2. Treatment Groups:

  • Group 1: Sham-operated + Vehicle control.
  • Group 2: OVX + Vehicle control.
  • Group 3: OVX + this compound (e.g., 10 nmol/g, oral gavage, daily).[4]
  • Group 4: OVX + 17β-estradiol (positive control, e.g., 0.2 nmol/g, intraperitoneal injection, daily).[4]

3. Dosing and Administration:

  • Prepare this compound in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).
  • Administer the compound or vehicle daily for a period of 4-8 weeks.

4. Bone Mineral Density (BMD) Measurement:

  • At the end of the treatment period, euthanize the animals.
  • Excise the tibiae and/or femurs.
  • Measure total and trabecular BMD using dual-energy X-ray absorptiometry (DEXA) or micro-computed tomography (µCT).

5. Histomorphometric Analysis:

  • Process the tibiae for undecalcified bone histology.
  • Embed in resin, section, and stain (e.g., von Kossa staining).
  • Perform histomorphometric analysis to quantify parameters such as osteoclast number and bone formation rate.

Protocol 2: Assessment of the Effect of this compound on Serum Cholesterol in Ovariectomized Rats

1. Animal Model and Treatment:

  • Follow the same animal model and treatment group design as in Protocol 1.

2. Blood Collection:

  • At the end of the treatment period, collect blood samples via cardiac puncture under anesthesia.
  • Allow the blood to clot and centrifuge to separate the serum.

3. Cholesterol Assay:

  • Measure total serum cholesterol levels using a commercially available enzymatic assay kit.
  • Follow the manufacturer's instructions for the assay procedure.

4. Data Analysis:

  • Compare the mean total serum cholesterol levels between the different treatment groups using appropriate statistical tests (e.g., ANOVA followed by a post-hoc test).

Visualizations

Signaling_Pathway cluster_Extracellular Extracellular Space cluster_Cell Target Cell (e.g., Osteoblast) cluster_Cytoplasm Cytoplasm cluster_Nucleus Nucleus This compound This compound ER Estrogen Receptor (ERα) This compound->ER Binds ER_Active Activated ER Dimer ER->ER_Active Dimerization HSP Heat Shock Proteins ER_HSP ER-HSP Complex ER_HSP->ER Dissociation ERE Estrogen Response Element ER_Active->ERE Binds to Gene Target Gene Transcription ERE->Gene Initiates mRNA mRNA Gene->mRNA Protein Proteins for Bone Formation/ Lipid Metabolism mRNA->Protein Translation (in cytoplasm)

Caption: this compound Signaling Pathway.

Experimental_Workflow cluster_Animal_Preparation Animal Preparation cluster_Treatment Treatment Phase (4-8 weeks) cluster_Endpoint_Analysis Endpoint Analysis A1 Female Sprague-Dawley Rats A2 Ovariectomy (OVX) or Sham Surgery A1->A2 A3 1-week Recovery A2->A3 B1 Group 1: Sham + Vehicle B2 Group 2: OVX + Vehicle B3 Group 3: OVX + this compound B4 Group 4: OVX + 17β-estradiol C1 Euthanasia & Tissue Collection B1->C1 B2->C1 B3->C1 B4->C1 C2 Bone Mineral Density (DEXA/µCT) C1->C2 C3 Serum Cholesterol Measurement C1->C3 C4 Bone Histomorphometry C1->C4

Caption: In Vivo Experimental Workflow.

References

Best practices for storing and handling NNC45-0781

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available information regarding the specific chemical properties, handling procedures, and biological activity of NNC45-0781 is limited. The following application notes and protocols are based on general best practices for the storage and handling of novel research compounds and should be adapted as specific data for this compound becomes available. It is imperative to consult the official Safety Data Sheet (SDS) and any technical documentation provided by the manufacturer before commencing any work.

Storage and Stability

Proper storage is crucial to maintain the integrity and activity of this compound. The following conditions are recommended based on standard practices for chemical compounds in a research setting.

1.1. Recommended Storage Conditions

ParameterRecommended ConditionRationale
Temperature -20°C or -80°C (as specified by manufacturer)Minimizes degradation and preserves the stability of the compound.
Atmosphere Store under an inert atmosphere (e.g., Argon or Nitrogen)Protects against oxidation and reaction with atmospheric moisture.
Light Protect from lightPrevents photodegradation of light-sensitive functional groups.
Form Store as a solid (lyophilized powder) if possibleSolids are generally more stable than solutions.
Container Tightly sealed, amber glass vials or appropriate plasticPrevents contamination and degradation from light and air.

1.2. Reconstitution and Solution Storage

For experimental use, this compound will likely need to be dissolved in a suitable solvent.

SolventRecommended Storage of Stock SolutionNotes
DMSO -20°C in small aliquots for up to 3 monthsDimethyl sulfoxide is a common solvent for many organic molecules. Avoid repeated freeze-thaw cycles.
Ethanol -20°C in small aliquots for up to 1 monthSuitable for some compounds, but volatility can be a concern. Ensure the container is tightly sealed.
Aqueous Buffers 4°C for short-term use (≤ 1 week); -80°C for long-termStability in aqueous solutions is often limited. Prepare fresh solutions for critical experiments. Check for solubility and precipitation.

Handling and Safety Precautions

As a novel compound with potentially unknown biological effects and toxicity, this compound should be handled with care in a controlled laboratory environment.

2.1. Personal Protective Equipment (PPE)

  • Eye Protection: Safety glasses or goggles are mandatory.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile) are required.

  • Body Protection: A lab coat must be worn at all times.

2.2. Engineering Controls

  • Ventilation: All handling of solid this compound and preparation of stock solutions should be performed in a certified chemical fume hood to avoid inhalation of dust or vapors.

2.3. Spill and Waste Disposal

  • Spills: In case of a spill, decontaminate the area with an appropriate solvent and absorb the material with an inert absorbent. Dispose of the waste in accordance with institutional and local regulations.

  • Waste: All waste materials containing this compound should be collected in a designated, labeled hazardous waste container for proper disposal.

Experimental Protocols

The following are generalized protocols for common experiments involving a novel compound like this compound. These should be optimized based on the specific biological question and the properties of the compound.

3.1. Preparation of Stock Solutions

This protocol outlines the steps for preparing a stock solution of this compound.

G cluster_0 Stock Solution Preparation Workflow A 1. Equilibrate this compound to Room Temperature B 2. Weigh the Required Amount in a Fume Hood A->B C 3. Add Recommended Solvent (e.g., DMSO) B->C D 4. Vortex/Sonicate to Ensure Complete Dissolution C->D E 5. Aliquot into Light-Protected Tubes D->E F 6. Store Aliquots at -20°C or -80°C E->F

Caption: Workflow for preparing this compound stock solutions.

Methodology:

  • Allow the vial containing solid this compound to equilibrate to room temperature before opening to prevent condensation of moisture.

  • In a chemical fume hood, carefully weigh the desired amount of this compound using a calibrated analytical balance.

  • Add the appropriate volume of a suitable solvent (e.g., DMSO) to achieve the desired stock concentration (e.g., 10 mM).

  • Vortex the solution and/or use a sonicator bath to ensure the compound is fully dissolved.

  • Dispense the stock solution into smaller, single-use aliquots in light-protected tubes.

  • Store the aliquots at the recommended temperature (-20°C or -80°C) until use.

3.2. In Vitro Cell-Based Assay

This protocol provides a general workflow for testing the effect of this compound on a specific cellular signaling pathway.

G cluster_1 General Signaling Pathway Modulation by this compound Receptor Cell Surface Receptor Kinase_Cascade Kinase Cascade Receptor->Kinase_Cascade NNC45_0781 This compound NNC45_0781->Receptor Inhibition? Transcription_Factor Transcription Factor Kinase_Cascade->Transcription_Factor Gene_Expression Target Gene Expression Transcription_Factor->Gene_Expression Cellular_Response Cellular Response (e.g., Proliferation, Apoptosis) Gene_Expression->Cellular_Response

Caption: Hypothetical signaling pathway modulated by this compound.

Methodology:

  • Cell Culture: Plate cells at a predetermined density in a multi-well plate and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound from the stock solution in the appropriate cell culture medium. Replace the existing medium with the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours) under standard cell culture conditions (e.g., 37°C, 5% CO₂).

  • Assay Endpoint: Measure the desired biological endpoint. This could include:

    • Cell Viability: Using assays such as MTT or CellTiter-Glo.

    • Protein Expression/Phosphorylation: Using Western blotting or ELISA.

    • Gene Expression: Using qPCR or RNA-seq.

  • Data Analysis: Analyze the data to determine the effect of this compound on the measured parameter. For dose-response experiments, calculate metrics such as IC₅₀ or EC₅₀.

3.3. Data Presentation

All quantitative data should be summarized in a clear and concise manner.

Example Table: Dose-Response of this compound on Cell Viability

This compound Conc. (µM)% Cell Viability (Mean ± SD)
0 (Vehicle Control)100 ± 5.2
0.198.1 ± 4.8
185.3 ± 6.1
1052.7 ± 3.9
10015.2 ± 2.5

Application Notes and Protocols: In Vivo Imaging with Labeled NNC45-0781

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a hypothetical framework for the use of labeled NNC45-0781 in preclinical in vivo imaging studies. This compound is a tissue-selective estrogen partial agonist with potential applications in the prevention of post-menopausal osteoporosis. In the absence of published in vivo imaging studies with this compound, this document outlines a prospective radiolabeling strategy for Positron Emission Tomography (PET) and a fluorescent labeling approach for optical imaging. Detailed, hypothetical protocols for a preclinical study in an ovariectomized rat model of osteoporosis are provided, along with illustrative quantitative data and visualizations to guide researchers in designing and executing similar studies.

Introduction to this compound

This compound, with the chemical name (-)-(3S,4R)-7-hydroxy-3-phenyl-4-(4-(2-pyrrolidinoethoxy)phenyl)chromane, is a selective estrogen receptor modulator (SERM). It has demonstrated potential as a promising candidate for the prevention of post-menopausal osteoporosis due to its tissue-selective partial agonist activity on the estrogen receptor. In vivo imaging of labeled this compound can provide invaluable insights into its biodistribution, target engagement, and pharmacokinetic/pharmacodynamic (PK/PD) relationships in a living organism. Such studies are crucial for accelerating drug development and understanding the mechanism of action in a physiological context.

Proposed Signaling Pathway of this compound in Bone

This compound is hypothesized to exert its protective effects on bone by acting as a partial agonist at estrogen receptors (ERα and ERβ) in bone cells (osteoblasts and osteoclasts). This interaction is expected to modulate downstream signaling pathways that favor bone formation and inhibit bone resorption, thus helping to maintain bone mineral density.

NNC45_0781_Signaling_Pathway cluster_cell NNC45_0781 This compound ER Estrogen Receptor (ERα/ERβ) NNC45_0781->ER Binds to GeneExpression Modulation of Gene Expression ER->GeneExpression Activates BoneCell Bone Cell (Osteoblast/Osteoclast) BoneFormation ↑ Bone Formation GeneExpression->BoneFormation BoneResorption ↓ Bone Resorption GeneExpression->BoneResorption BoneHomeostasis Improved Bone Homeostasis BoneFormation->BoneHomeostasis BoneResorption->BoneHomeostasis

Proposed signaling pathway of this compound in bone cells.

Labeling Strategies for this compound

Radiolabeling for PET Imaging

For quantitative in vivo imaging, radiolabeling of this compound with a positron-emitting radionuclide such as Fluorine-18 ([¹⁸F], t½ = 109.8 min) is proposed. The phenolic hydroxyl group on the chromane ring system of this compound presents a suitable site for the introduction of [¹⁸F] via nucleophilic substitution on a precursor molecule. The resulting tracer, [¹⁸F]this compound, would allow for high-sensitivity, quantitative assessment of its biodistribution and target engagement using PET.

Fluorescent Labeling for Optical Imaging

As an alternative, this compound can be labeled with a near-infrared (NIR) fluorescent dye for in vivo optical imaging. NIR dyes are advantageous due to reduced tissue autofluorescence and deeper tissue penetration. The pyrrolidine moiety of this compound could be a potential site for conjugation with an NHS-ester or maleimide functionalized NIR dye. This approach is well-suited for longitudinal studies and rapid screening.

Hypothetical In Vivo PET Imaging Study

Study Objective

To quantitatively assess the in vivo biodistribution and bone uptake of [¹⁸F]this compound in an ovariectomized (OVX) rat model of post-menopausal osteoporosis compared to sham-operated control rats.

Experimental Workflow

Experimental_Workflow AnimalModel Ovariectomized (OVX) & Sham Rat Models TracerInjection Intravenous Injection of [¹⁸F]this compound AnimalModel->TracerInjection TracerSynthesis Synthesis & QC of [¹⁸F]this compound TracerSynthesis->TracerInjection PET_CT_Scan Dynamic PET/CT Imaging TracerInjection->PET_CT_Scan DataAnalysis Image Reconstruction & Data Analysis PET_CT_Scan->DataAnalysis Biodistribution Ex Vivo Biodistribution & Autoradiography PET_CT_Scan->Biodistribution Results Quantitative Results & Interpretation DataAnalysis->Results Biodistribution->Results

Experimental workflow for the in vivo PET imaging study.
Experimental Protocols

4.3.1. Synthesis and Quality Control of [¹⁸F]this compound (Hypothetical)

  • Precursor Synthesis: Synthesize a suitable precursor for radiolabeling, for example, a nitro- or trimethylammonium-substituted precursor of this compound.

  • Radiolabeling: Perform nucleophilic substitution with cyclotron-produced [¹⁸F]fluoride on the precursor.

  • Purification: Purify the crude product using semi-preparative HPLC.

  • Quality Control:

    • Radiochemical Purity: Determine by analytical HPLC.

    • Molar Activity: Calculate based on the amount of radioactivity and the mass of the product.

    • Identity Confirmation: Co-elution with a non-radioactive this compound standard on analytical HPLC.

4.3.2. Animal Model

  • Use female Sprague-Dawley rats (8 weeks old).

  • Perform bilateral ovariectomy (OVX group) or sham surgery (Sham group).

  • Allow a post-operative period of 12 weeks for the development of osteoporosis in the OVX group.

  • Confirm bone loss in the OVX group using micro-CT.

4.3.3. PET/CT Imaging Protocol

  • Anesthetize the rats with isoflurane (2% in oxygen).

  • Perform a CT scan for anatomical reference.

  • Administer [¹⁸F]this compound (e.g., 10-15 MBq) via a tail vein catheter.

  • Acquire a dynamic PET scan for 60 minutes.

  • Maintain the animal's body temperature throughout the imaging session.

4.3.4. Image Reconstruction and Data Analysis

  • Reconstruct PET images using an appropriate algorithm (e.g., OSEM3D).

  • Co-register PET and CT images.

  • Draw regions of interest (ROIs) on major organs and bones (e.g., femur, tibia, lumbar vertebrae) guided by the CT images.

  • Generate time-activity curves (TACs) for each ROI.

  • Calculate the Standardized Uptake Value (SUV) for each ROI at a specific time point (e.g., 40-60 minutes post-injection). The SUV is calculated as: SUV = (Radioactivity concentration in ROI [MBq/g]) / (Injected dose [MBq] / Body weight [g])

4.3.5. Ex Vivo Biodistribution

  • Immediately after the PET scan, euthanize the animals.

  • Dissect major organs and tissues.

  • Weigh the tissue samples and measure the radioactivity using a gamma counter.

  • Calculate the percentage of injected dose per gram of tissue (%ID/g).

Hypothetical Quantitative Data

Table 1: Hypothetical [¹⁸F]this compound Uptake in Key Tissues (SUV at 60 min p.i.)

TissueSham Group (n=6) (Mean SUV ± SD)OVX Group (n=6) (Mean SUV ± SD)p-value
Bone (Femur) 1.5 ± 0.32.8 ± 0.5 <0.01
Bone (Tibia) 1.6 ± 0.43.1 ± 0.6 <0.01
Uterus 2.5 ± 0.60.8 ± 0.2<0.001
Muscle 0.5 ± 0.10.6 ± 0.2>0.05
Liver 4.2 ± 0.84.5 ± 0.9>0.05
Brain 0.3 ± 0.10.3 ± 0.1>0.05

Table 2: Hypothetical Ex Vivo Biodistribution of [¹⁸F]this compound at 60 min p.i. (%ID/g)

TissueSham Group (n=6) (Mean %ID/g ± SD)OVX Group (n=6) (Mean %ID/g ± SD)p-value
Bone (Femur) 0.12 ± 0.030.25 ± 0.05 <0.01
Bone (Tibia) 0.13 ± 0.040.28 ± 0.06 <0.01
Uterus 0.21 ± 0.050.07 ± 0.02<0.001
Muscle 0.04 ± 0.010.05 ± 0.02>0.05
Liver 0.35 ± 0.070.38 ± 0.08>0.05
Brain 0.02 ± 0.010.02 ± 0.01>0.05

Data Interpretation Logic

Data_Interpretation Observation1 Increased [¹⁸F]this compound uptake in bones of OVX rats Hypothesis1 Upregulation of ER in bone due to estrogen deficiency Observation1->Hypothesis1 Suggests Observation2 Decreased [¹⁸F]this compound uptake in uterus of OVX rats Hypothesis2 Uterine atrophy and ER downregulation post-ovariectomy Observation2->Hypothesis2 Consistent with Conclusion [¹⁸F]this compound successfully targets bone and reflects ER status in vivo Hypothesis1->Conclusion Hypothesis2->Conclusion

Logical flow for interpreting the hypothetical imaging data.

Conclusion and Future Directions

This document presents a hypothetical yet scientifically plausible framework for the in vivo imaging of labeled this compound. The proposed PET imaging study in an ovariectomized rat model could provide critical data on the compound's biodistribution and its targeting of bone tissue, which is essential for its development as a treatment for post-menopausal osteoporosis. Future studies could explore the use of fluorescently labeled this compound for longitudinal monitoring of treatment efficacy and could be extended to other preclinical models of estrogen receptor-related diseases. The methodologies and data presented here serve as a comprehensive guide for researchers venturing into the in vivo characterization of this compound and other selective estrogen receptor modulators.

Troubleshooting & Optimization

Technical Support Center: Optimizing Inhibitor-XYZ Concentration for In Vitro Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers utilizing Inhibitor-XYZ in in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration for Inhibitor-XYZ in a new cell line?

A1: For initial experiments, we recommend a concentration range of 1 µM to 100 µM. A dose-response experiment is crucial to determine the optimal concentration for your specific cell line and experimental conditions.

Q2: How should I dissolve and store Inhibitor-XYZ?

A2: Inhibitor-XYZ is readily soluble in DMSO at concentrations up to 10 mM. For long-term storage, we recommend aliquoting the DMSO stock solution and storing it at -20°C. Avoid repeated freeze-thaw cycles. For cell culture experiments, the final DMSO concentration in the media should be kept below 0.1% to avoid solvent-induced toxicity.

Q3: I am observing significant cell death even at low concentrations of Inhibitor-XYZ. What could be the cause?

A3: Several factors could contribute to excessive cytotoxicity:

  • Cell Line Sensitivity: Some cell lines may be inherently more sensitive to Inhibitor-XYZ.

  • DMSO Toxicity: Ensure the final DMSO concentration in your culture media is not exceeding 0.1%.

  • Compound Degradation: Improper storage or handling may lead to degradation of the compound into a more toxic substance.

  • Off-Target Effects: At higher concentrations, off-target effects may become more pronounced.

We recommend performing a cell viability assay (e.g., MTT or trypan blue exclusion) to determine the cytotoxic threshold in your specific cell line.

Q4: I am not observing the expected biological effect of Inhibitor-XYZ. What should I do?

A4: If you are not seeing the expected effect, consider the following troubleshooting steps:

  • Concentration: The concentration of Inhibitor-XYZ may be too low. Perform a dose-response experiment to determine the optimal concentration.

  • Incubation Time: The incubation time may be insufficient to observe a biological response. A time-course experiment is recommended.

  • Compound Activity: Verify the activity of your stock solution. If possible, use a positive control to ensure your experimental setup is working correctly.

  • Cellular Uptake: The compound may not be efficiently entering the cells.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
High Variability Between Replicates Inconsistent cell seedingEnsure a homogenous cell suspension and accurate cell counting before seeding.
Pipetting errorsCalibrate pipettes regularly and use reverse pipetting for viscous solutions.
Edge effects in multi-well platesAvoid using the outer wells of the plate, or fill them with sterile PBS to maintain humidity.
Unexpected Morphological Changes Contamination (bacterial, fungal, or mycoplasma)Regularly test cell cultures for contamination.
pH shift in culture mediaEnsure proper buffering of the media and check the incubator's CO2 levels.
Precipitation of Compound in Media Poor solubility at the working concentrationPrepare a fresh working solution from the DMSO stock immediately before use. Do not store aqueous solutions.
Interaction with media componentsConsider using a serum-free medium for the duration of the treatment.

Experimental Protocols

Dose-Response Experiment using MTT Assay
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare a serial dilution of Inhibitor-XYZ in culture media. Remove the old media from the wells and add 100 µL of the media containing different concentrations of the compound. Include a vehicle control (media with DMSO).

  • Incubation: Incubate the plate for 24-72 hours, depending on the cell line's doubling time.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Plot the cell viability (%) against the log of the compound concentration to determine the IC50 value.

Western Blot for Target Protein Phosphorylation
  • Cell Treatment: Treat cells with the desired concentration of Inhibitor-XYZ for the appropriate duration.

  • Cell Lysis: Lyse the cells using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Separate 20-30 µg of protein per sample on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies against the phosphorylated and total target protein overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.

Signaling Pathway and Workflow Diagrams

cluster_0 Inhibitor-XYZ Action Pathway Receptor Receptor Kinase_A Kinase_A Receptor->Kinase_A Activates Kinase_B Kinase_B Kinase_A->Kinase_B Phosphorylates Target_Protein Target_Protein Kinase_B->Target_Protein Phosphorylates Biological_Response Biological_Response Target_Protein->Biological_Response Inhibitor-XYZ Inhibitor-XYZ Inhibitor-XYZ->Kinase_A Inhibits

Caption: Proposed signaling pathway of Inhibitor-XYZ.

cluster_1 Dose-Response Experimental Workflow A Seed Cells B Prepare Serial Dilutions of Inhibitor-XYZ A->B C Treat Cells B->C D Incubate (24-72h) C->D E Perform Viability Assay (e.g., MTT) D->E F Measure Absorbance E->F G Analyze Data (IC50) F->G

Caption: Workflow for determining the IC50 of Inhibitor-XYZ.

cluster_2 Troubleshooting Logic Start No/Low Effect Observed Check_Conc Is Concentration Optimal? Start->Check_Conc Check_Time Is Incubation Time Sufficient? Check_Conc->Check_Time Yes Dose_Response Perform Dose-Response Check_Conc->Dose_Response No Check_Activity Is Compound Active? Check_Time->Check_Activity Yes Time_Course Perform Time-Course Check_Time->Time_Course No Positive_Control Use Positive Control Check_Activity->Positive_Control No Success Problem Solved Check_Activity->Success Yes Dose_Response->Success Time_Course->Success Positive_Control->Success

Caption: Troubleshooting flowchart for unexpected results.

How to minimize off-target effects of NNC45-0781

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information regarding the specific compound "NNC45-0781" is not publicly available in scientific literature. The following troubleshooting guide and frequently asked questions provide general best practices for minimizing off-target effects of small molecule inhibitors and are intended to serve as a foundational resource. Researchers should adapt these principles to the specific characteristics of the compound once they are known.

Troubleshooting Guide: Minimizing Off-Target Effects

This guide addresses common issues encountered during in vitro and in vivo experiments with small molecule inhibitors.

Question: My phenotypic readout is inconsistent with the known function of the intended target. How can I determine if this is due to an off-target effect?

Answer: Inconsistent phenotypic results are a primary indicator of potential off-target activity. A systematic approach is necessary to de-risk your observations.

Experimental Workflow: Investigating Inconsistent Phenotypes

G cluster_0 A Inconsistent Phenotype Observed B Perform Dose-Response Curve of this compound A->B C Compare with Known Selective Inhibitor of the Same Target B->C Compare IC50 values D Cellular Thermal Shift Assay (CETSA) to Confirm Target Engagement B->D Confirm direct binding E Rescue Phenotype with Downstream Effector C->E If phenotype is rescued, suggests on-target effect F Kinome Scan or Proteome-wide Profiling (e.g., KiNativ) D->F If target engagement is poor, investigate other targets G Phenotype Confirmed to be On-Target E->G H Off-Target Effect Identified F->H Identify alternative binders

Caption: Workflow for troubleshooting inconsistent phenotypic results.

Detailed Methodologies:

  • Dose-Response Curve: It is critical to establish the potency (IC50 or EC50) of this compound for your observed phenotype. A significant rightward shift in the IC50 compared to the biochemical IC50 of the intended target suggests that the phenotype may be driven by a less potent interaction with an off-target.

  • Orthogonal Controls: Use a structurally different inhibitor of the same target. If both compounds produce the same phenotype at concentrations relevant to their respective IC50s, it strengthens the evidence for an on-target effect.

  • Cellular Thermal Shift Assay (CETSA): This biophysical assay confirms target engagement in a cellular context. A lack of thermal stabilization of the intended target at concentrations where the phenotype is observed is a strong indicator of an off-target effect.

Question: I am observing cellular toxicity at concentrations close to the IC50 of my target. How can I mitigate this?

Answer: Cellular toxicity near the therapeutic window often points to off-target liabilities. The goal is to maximize the therapeutic index.

Strategies to Mitigate Cellular Toxicity:

StrategyDescriptionExperimental ProtocolExpected Outcome
Concentration Optimization Determine the lowest effective concentration that still modulates the target of interest.Perform a detailed dose-response curve for both the desired phenotype and a cytotoxicity marker (e.g., CellTiter-Glo®, LDH assay).A concentration that provides significant target modulation with minimal toxicity.
Time-Course Experiment Reduce incubation time to minimize cumulative toxic effects.Treat cells with this compound at a fixed concentration (e.g., 2x IC50) and measure viability and target modulation at multiple time points (e.g., 2, 6, 12, 24 hours).The shortest incubation time that yields a sufficient experimental window.
Use of a Chemical Scavenger If toxicity is suspected to be due to reactive metabolite formation.Co-incubate cells with this compound and an antioxidant like N-acetylcysteine (NAC).A reduction in cytotoxicity in the presence of the scavenger.

Protocol: Concentration Optimization for Reduced Toxicity

  • Cell Seeding: Plate cells at a density that ensures they are in the logarithmic growth phase for the duration of the experiment.

  • Compound Dilution: Prepare a 10-point, 2-fold serial dilution of this compound in the appropriate vehicle (e.g., DMSO).

  • Treatment: Treat cells with the serial dilution for a predetermined time (e.g., 24 hours). Include a vehicle-only control.

  • Parallel Assays:

    • Phenotypic Assay: Measure the desired biological outcome (e.g., inhibition of cytokine release).

    • Cytotoxicity Assay: Measure cell viability using a commercially available kit (e.g., Promega CellTiter-Glo®).

  • Data Analysis: Plot both dose-response curves on the same graph to visualize the therapeutic window. Calculate the IC50 for the phenotype and the CC50 (50% cytotoxic concentration). A larger CC50/IC50 ratio is desirable.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of off-target effects for small molecule inhibitors?

A1: Off-target effects can be broadly categorized. Understanding the potential type of off-target interaction can guide your experimental design.

Signaling Pathway: On-Target vs. Off-Target Effects

G cluster_0 On-Target Pathway cluster_1 Off-Target Pathway A This compound B Target Kinase A->B C Substrate B->C Inhibits D Desired Phenotype C->D E This compound F Off-Target Protein (e.g., Kinase, GPCR) E->F G Downstream Effector F->G H Undesired Phenotype (e.g., Toxicity) G->H

Caption: Simplified diagram of on-target versus off-target signaling.

  • Pharmacological Off-Targets: The compound binds to proteins other than the intended target, often those with similar binding pockets (e.g., other kinases).

  • Chemical Reactivity: The compound or its metabolites may react non-specifically with cellular components, leading to toxicity.

  • Physicochemical Effects: At high concentrations, some compounds can disrupt cell membranes or aggregate, leading to artifacts.

Q2: How can I proactively assess the selectivity of this compound?

A2: Proactive selectivity profiling is a cornerstone of robust drug development.

Recommended Selectivity Profiling Panels:

Panel TypeDescriptionKey Information Gained
Kinome Scan A large panel of recombinant kinases (e.g., Eurofins DiscoverX KINOMEscan™) is used to assess binding affinity.Identifies unintended kinase targets and provides a quantitative measure of selectivity (Selectivity Score).
Safety Panel A panel of targets known to be associated with adverse drug reactions (e.g., hERG, GPCRs, ion channels).Flags potential liabilities for cardiotoxicity, neurotoxicity, and other common side effects.
Proteome-wide CETSA CETSA combined with mass spectrometry to identify which proteins are stabilized by the compound across the entire proteome in an unbiased manner.Provides a comprehensive and physiologically relevant view of on- and off-target engagement in intact cells.

Q3: What is the role of a negative control compound in minimizing off-target effects?

A3: A negative control is an indispensable tool. It should be a close structural analog of your active compound (this compound) that is inactive against the intended target.

Logical Relationship: Use of a Negative Control

G cluster_0 A This compound (Active) C Treatment of Cells A->C B Inactive Analog B->C D Phenotype Observed C->D With this compound E No Phenotype C->E With Inactive Analog F Conclusion: Phenotype is On-Target D->F G Conclusion: Phenotype is Off-Target E->D If phenotype is still observed with inactive analog E->F

NNC45-0781 Technical Support Center: Stability and Degradation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for NNC45-0781. This resource is designed for researchers, scientists, and drug development professionals to address common questions and troubleshooting scenarios related to the stability and degradation of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary known degradation pathways for this compound?

A1: this compound, being a synthetic peptide, is susceptible to several chemical and physical degradation pathways. The primary chemical degradation routes identified are oxidation and hydrolysis.[1][2][3] Oxidation typically occurs at methionine or cysteine residues, while hydrolysis is common at aspartic acid residues or asparagine deamidation.[1][2] Physical instability can manifest as aggregation or adsorption to surfaces.[3]

Q2: What are the recommended storage and handling conditions for this compound?

A2: To ensure maximum stability and integrity, this compound should be handled with care. For long-term storage, lyophilized powder should be kept at -20°C or below, protected from light and moisture.[4][5] Once reconstituted, solutions should be used promptly. For short-term storage of solutions, refrigeration at 2-8°C is recommended.[5] It is crucial to avoid repeated freeze-thaw cycles, which can lead to aggregation and degradation.[4] Always use personal protective equipment (PPE), such as gloves and lab coats, when handling the compound.[6]

Q3: My this compound solution appears cloudy or shows visible particulates. What is the cause?

A3: Cloudiness or precipitation in your this compound solution is likely due to physical instability, such as aggregation or poor solubility in the chosen solvent.[3] This can be triggered by improper storage, multiple freeze-thaw cycles, or the solution being stored at an inappropriate pH or concentration. We recommend preparing fresh solutions and considering solubility pre-assessment in your chosen buffer.

Q4: I am observing a progressive loss of activity in my cell-based assays. Could this be related to compound instability?

A4: Yes, a gradual loss of potency is a common indicator of compound degradation.[7][8] Instability in the assay medium can lead to a reduced concentration of the active compound over the experiment's duration, resulting in poor reproducibility and underestimated activity.[7][8] Factors such as pH, temperature, and interaction with media components can accelerate degradation.[9][10]

Troubleshooting Guides

Issue 1: Inconsistent Results in Biological Assays

If you are experiencing high variability or a loss of potency in your experiments, follow this troubleshooting workflow.

G cluster_0 start Inconsistent In Vitro Results purity 1. Confirm Purity and Identity of Stock Compound (RP-HPLC) start->purity solubility 2. Assess Solubility in Assay Medium purity->solubility If pure stability_buffer 3. Evaluate Stability in Assay Buffer (Time-Course) solubility->stability_buffer If soluble stability_media 4. Evaluate Stability in Complete Cell Media stability_buffer->stability_media If stable optimize 5. Optimize Assay Conditions (e.g., shorter incubation) stability_media->optimize If unstable end Consistent Results stability_media->end If stable optimize->end

Caption: Troubleshooting workflow for inconsistent experimental results.

Issue 2: Suspected Chemical Degradation (Oxidation/Hydrolysis)

If you suspect chemical degradation is occurring, use the following guide to identify and mitigate the issue.

  • Problem: Loss of this compound purity over time, detected by RP-HPLC.

  • Possible Cause: Oxidation or hydrolysis.[1][3]

  • Troubleshooting Steps:

    • Analyze by LC-MS: Use Liquid Chromatography-Mass Spectrometry to identify degradation products. An increase in mass may suggest oxidation, while fragmentation could indicate hydrolysis.

    • pH Stress Test: Incubate this compound solutions at various pH levels (e.g., pH 3, 7, 9) to see if degradation is accelerated under acidic or basic conditions, which is characteristic of hydrolysis.[9]

    • Oxidative Stress Test: Expose the compound to a mild oxidizing agent (e.g., hydrogen peroxide) to confirm susceptibility to oxidation.

    • Mitigation:

      • For oxidation: Add antioxidants (e.g., EDTA) to the formulation or handle the compound under an inert gas (e.g., argon).[11]

      • For hydrolysis: Adjust the pH of the solution to a more stable range, as determined by your stress test. Use a buffer to maintain the optimal pH.[11]

Data on this compound Stability

The following tables summarize stability data from internal studies.

Table 1: Stability of Lyophilized this compound

Storage ConditionTime (Months)Purity (%) by RP-HPLC
-20°C, Dark, Dry12>99%
4°C, Dark, Dry1297%
25°C, Ambient Light191%

Table 2: Stability of this compound in Solution (1 mg/mL) at 4°C

Buffer SystempHPurity (%) after 7 Days
50 mM Phosphate Buffer7.496%
50 mM Acetate Buffer5.098%
50 mM Tris Buffer8.592%

Experimental Protocols

Protocol: Assessing this compound Purity by RP-HPLC

This method is used to determine the purity of this compound and detect degradation products.[12][13]

  • Instrumentation: HPLC system with UV detector.[14][15][16]

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 90% B

    • 25-30 min: 90% B

    • 30-35 min: 90% to 10% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 220 nm.

  • Sample Preparation: Dissolve this compound in 50:50 Water:Acetonitrile to a final concentration of 1 mg/mL.

  • Injection Volume: 10 µL.

  • Analysis: Integrate the peak area of this compound and any degradation products to calculate percent purity.

Visualizing Degradation Pathways

The following diagram illustrates the hypothetical primary degradation pathways for this compound.

G NNC This compound (Active Compound) Oxidized Oxidized Product (e.g., Methionine Sulfoxide) NNC->Oxidized Oxidation (O2, Metal Ions) Hydrolyzed Hydrolyzed Product (e.g., Aspartic Acid Cleavage) NNC->Hydrolyzed Hydrolysis (pH extremes, H2O) Aggregated Aggregates (Physical Instability) NNC->Aggregated Aggregation (Freeze-thaw, Temp.)

Caption: Hypothetical degradation pathways for this compound.

References

Technical Support Center: Overcoming Resistance to NNC45-0781

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when working with the selective FGFR inhibitor, NNC45-0781.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent and highly selective small molecule inhibitor of the Fibroblast Growth Factor Receptor (FGFR) family of receptor tyrosine kinases. It competitively binds to the ATP-binding pocket of FGFRs, preventing their phosphorylation and subsequent activation of downstream signaling pathways, such as the MAPK/ERK and PI3K/AKT pathways, which are crucial for cell proliferation, survival, and angiogenesis in FGFR-dependent cancers.

Q2: My cells are showing decreased sensitivity to this compound over time. What are the common mechanisms of acquired resistance?

A2: Acquired resistance to FGFR inhibitors like this compound is a significant challenge. Several mechanisms have been identified, including:

  • Secondary mutations in the FGFR kinase domain: So-called "gatekeeper" mutations can alter the drug-binding pocket, reducing the affinity of this compound.

  • Upregulation of bypass signaling pathways: Cancer cells can activate alternative survival pathways to circumvent the FGFR blockade. Common bypass pathways include the EGFR, MET, and IGF-1R signaling cascades.

  • Increased drug efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as ABCG2 (BCRP), can actively pump this compound out of the cell, lowering its intracellular concentration.

  • Epithelial-to-Mesenchymal Transition (EMT): A cellular reprogramming process that can lead to a more drug-resistant and migratory phenotype.

Q3: Can resistance to this compound be reversed?

A3: In some cases, resistance can be overcome. Strategies include:

  • Combination therapy: Using this compound in conjunction with inhibitors of identified bypass pathways can be effective.

  • Next-generation inhibitors: If a specific gatekeeper mutation is identified, a different FGFR inhibitor that is effective against that mutant may be available.

  • Inhibitors of drug efflux pumps: Co-treatment with an ABC transporter inhibitor can increase the intracellular concentration of this compound.

Troubleshooting Guide

This guide addresses specific experimental issues in a question-and-answer format.

Problem Possible Cause Suggested Solution
Gradual increase in the IC50 of this compound in my long-term cell culture. Development of a resistant cell population.1. Perform a dose-response curve to confirm the shift in IC50. 2. Isolate single-cell clones to establish a pure resistant cell line for further characterization. 3. Analyze the cells for known resistance mechanisms (see protocols below).
This compound is effective in 2D culture but not in my 3D spheroid or xenograft model. Intrinsic resistance due to the tumor microenvironment or poor drug penetration.1. Assess drug penetration in your 3D model using fluorescently labeled this compound or mass spectrometry. 2. Analyze the expression of FGFR and downstream signaling in the 3D model. 3. Consider that the tumor microenvironment may be providing survival signals that bypass FGFR dependency.
My resistant cell line shows no mutations in the FGFR kinase domain. Resistance is likely mediated by a non-mutational mechanism.1. Investigate the activation of bypass signaling pathways using phosphoproteomics or Western blotting for key pathway components (p-EGFR, p-MET, p-AKT). 2. Assess the expression of ABC transporters like ABCG2 by qPCR or flow cytometry. 3. Evaluate markers of EMT (e.g., vimentin, N-cadherin) by Western blot or immunofluorescence.

Data Presentation

Table 1: this compound IC50 Values in Sensitive and Resistant Cell Lines

Cell LineDescriptionThis compound IC50 (nM)
NCI-H1581FGFR1-amplified lung cancer (Sensitive)15
NCI-H1581-R1This compound Resistant (FGFR1 V561M)850
NCI-H1581-R2This compound Resistant (EGFR Upregulation)675
RT-112FGFR3-mutant bladder cancer (Sensitive)25
RT-112-RThis compound Resistant (ABCG2 Overexpression)1200

Table 2: Gene Expression Changes in this compound Resistant Cell Lines

GeneCell LineFold Change (Resistant vs. Sensitive)Method
EGFRNCI-H1581-R28.5qPCR
METNCI-H1581-R21.2qPCR
ABCG2RT-112-R15.2qPCR
VIMNCI-H1581-R26.8RNA-Seq

Experimental Protocols

Protocol 1: Generation of this compound Resistant Cell Lines

  • Cell Culture: Culture the parental sensitive cell line in standard growth medium.

  • Initial Treatment: Treat the cells with this compound at a concentration equal to the IC50 value.

  • Dose Escalation: Once the cells have resumed normal proliferation, increase the concentration of this compound in a stepwise manner (e.g., 1.5x to 2x increments).

  • Maintenance: Continue to culture the cells in the presence of the highest tolerated dose of this compound to maintain the resistant phenotype.

  • Verification: Periodically perform dose-response assays to confirm the shift in IC50 compared to the parental cell line.

Protocol 2: Analysis of FGFR Gatekeeper Mutations by Sanger Sequencing

  • RNA Extraction: Extract total RNA from both sensitive and resistant cell lines using a commercial kit.

  • cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • PCR Amplification: Amplify the kinase domain of the relevant FGFR gene using primers designed to flank the region where gatekeeper mutations are known to occur.

  • Gel Electrophoresis: Run the PCR product on an agarose gel to verify the size of the amplicon.

  • Sanger Sequencing: Purify the PCR product and send it for Sanger sequencing.

  • Sequence Analysis: Align the sequencing results from the resistant cell line to the parental cell line to identify any mutations.

Protocol 3: Evaluation of Bypass Signaling Pathway Activation by Western Blot

  • Cell Lysis: Lyse sensitive and resistant cells (both treated and untreated with this compound) in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane and then probe with primary antibodies against key phosphorylated and total proteins in suspected bypass pathways (e.g., p-EGFR, EGFR, p-AKT, AKT, p-ERK, ERK).

  • Detection: Use an appropriate HRP-conjugated secondary antibody and a chemiluminescent substrate to visualize the protein bands.

Visualizations

NNC45_0781_Mechanism_and_Resistance cluster_0 This compound Action cluster_1 Resistance Mechanisms NNC45_0781 This compound FGFR FGFR NNC45_0781->FGFR Inhibits Downstream Downstream Signaling (MAPK, PI3K/AKT) FGFR->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation Gatekeeper Gatekeeper Mutation (e.g., V561M) Gatekeeper->FGFR Alters binding site Bypass Bypass Pathway (e.g., EGFR) Bypass->Downstream Activates Efflux Drug Efflux Pump (e.g., ABCG2) Efflux->NNC45_0781 Exports from cell

Caption: this compound mechanism and common resistance pathways.

Experimental_Workflow Start Decreased Sensitivity to this compound Observed Generate Generate Resistant Cell Line (Protocol 1) Start->Generate Characterize Characterize Resistance Mechanism Generate->Characterize Seq Sequence FGFR Kinase Domain (Protocol 2) Characterize->Seq WB Western Blot for Bypass Pathways (Protocol 3) Characterize->WB qPCR qPCR for Efflux Pumps Characterize->qPCR Mutation Gatekeeper Mutation? Seq->Mutation Bypass Bypass Pathway Activated? WB->Bypass Efflux Efflux Pump Overexpressed? qPCR->Efflux Mutation->Bypass No Strategy1 Test Next-Gen FGFR Inhibitor Mutation->Strategy1 Yes Bypass->Efflux No Strategy2 Combine with Bypass Pathway Inhibitor Bypass->Strategy2 Yes Strategy3 Combine with Efflux Pump Inhibitor Efflux->Strategy3 Yes

Caption: Workflow for investigating this compound resistance.

Troubleshooting_Logic Start Issue: Increased IC50 Confirm Confirm IC50 shift with dose-response curve Start->Confirm Isolate Isolate resistant clones Confirm->Isolate CheckMutation Sequence FGFR kinase domain Isolate->CheckMutation MutationFound Mutation Found? CheckMutation->MutationFound CheckBypass Analyze bypass pathways (Western Blot) MutationFound->CheckBypass No Solution1 Consider next-gen inhibitor MutationFound->Solution1 Yes BypassActive Bypass Active? CheckBypass->BypassActive CheckEfflux Assess efflux pump expression (qPCR) BypassActive->CheckEfflux No Solution2 Consider combination therapy (e.g., + EGFR inhibitor) BypassActive->Solution2 Yes Solution3 Consider combination therapy (e.g., + ABCG2 inhibitor) CheckEfflux->Solution3

Caption: Troubleshooting flowchart for increased IC50.

Technical Support Center: NNC45-0781 Bioavailability Enhancement

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working to improve the in vivo bioavailability of the investigational compound NNC45-0781.

Frequently Asked Questions (FAQs)

Q1: What are the known primary challenges affecting the oral bioavailability of this compound?

Based on preliminary in vitro and in silico data, this compound is characterized as a Biopharmaceutics Classification System (BCS) Class II or IV compound. This suggests that its primary hurdles to achieving adequate oral bioavailability are poor aqueous solubility and/or limited membrane permeability.[1] Additionally, initial metabolic screening indicates potential for first-pass metabolism, which can further reduce the fraction of the administered dose reaching systemic circulation.[2]

Q2: What general strategies can be employed to improve the bioavailability of a poorly soluble compound like this compound?

A multi-faceted approach is often required.[3] Key strategies focus on enhancing either the dissolution rate or the apparent solubility of the compound.[1][4] These can be broadly categorized into:

  • Physicochemical Modifications: Reducing particle size (micronization, nanosuspension) to increase surface area.[1][5]

  • Formulation Strategies:

    • Lipid-based formulations: Self-emulsifying drug delivery systems (SEDDS) or lipid nanoparticles can improve solubility and facilitate lymphatic uptake, potentially bypassing first-pass metabolism.[3][5]

    • Amorphous solid dispersions: Dispersing this compound in a polymer matrix can maintain it in a higher energy, more soluble amorphous state.[5]

    • Complexation: Using cyclodextrins to form inclusion complexes that enhance aqueous solubility.[3]

Q3: Are there any known metabolic pathways for this compound that I should be aware of?

While specific metabolic pathways for this compound are under investigation, preliminary data suggests susceptibility to cytochrome P450 (CYP) enzyme-mediated oxidation. Researchers should consider co-administration with CYP inhibitors in preclinical studies to assess the impact of first-pass metabolism on bioavailability. The use of bioenhancers, such as piperine, which can inhibit metabolic enzymes, may also be explored.[3]

Troubleshooting Guides

Issue 1: High variability in plasma concentrations of this compound in animal studies.
Potential Cause Troubleshooting Step Rationale
Poor and variable dissolution in the GI tract 1. Analyze the solid-state properties of the drug substance (e.g., crystallinity, particle size distribution).2. Consider pre-formulation studies with different vehicles (e.g., aqueous suspension vs. lipid-based solution).Inconsistent dissolution leads to erratic absorption. Controlling the physical form of the drug is crucial.
Food effects Conduct pharmacokinetic studies in both fasted and fed states.The presence of food can alter GI physiology and interact with the formulation, impacting absorption.
Enterohepatic recirculation Monitor plasma concentration-time profiles for secondary peaks and analyze bile for drug conjugates.This can lead to prolonged and variable exposure.
Issue 2: Low in vivo exposure despite good in vitro permeability.
Potential Cause Troubleshooting Step Rationale
High first-pass metabolism 1. Perform in vitro metabolic stability assays with liver microsomes or hepatocytes.2. Conduct a low-dose intravenous study to determine absolute bioavailability and clearance.This helps to distinguish between poor absorption and extensive metabolism before the drug reaches systemic circulation.[2]
Efflux transporter activity (e.g., P-glycoprotein) Use in vitro cell-based assays (e.g., Caco-2 cells) with and without specific efflux inhibitors.If this compound is a substrate for efflux transporters, it may be pumped back into the intestinal lumen after absorption.
Chemical instability in the GI tract Assess the stability of this compound at different pH values mimicking the stomach and intestine.Degradation of the compound before it can be absorbed will lead to low bioavailability.

Quantitative Data Summary

The following table presents hypothetical pharmacokinetic data for this compound in different formulations, illustrating the potential impact of enhancement strategies.

Formulation Dose (mg/kg) Cmax (ng/mL) Tmax (h) AUC (ng·h/mL) Absolute Bioavailability (%)
Aqueous Suspension1050 ± 152.0250 ± 755
Micronized Suspension10120 ± 301.5700 ± 15014
Lipid-Based Formulation (SEDDS)10450 ± 901.02500 ± 40050
Intravenous Solution2800 ± 1200.15000 ± 600100

Experimental Protocols

Protocol 1: In Vivo Pharmacokinetic Study in Rodents
  • Animal Model: Male Sprague-Dawley rats (n=5 per group), weighing 250-300g.

  • Acclimatization: Acclimatize animals for at least 3 days with free access to food and water.

  • Dosing:

    • Fast animals overnight (approx. 12 hours) before dosing.

    • Administer this compound formulations via oral gavage at the specified dose.

    • For the intravenous group, administer via tail vein injection.

  • Blood Sampling:

    • Collect sparse blood samples (approx. 0.2 mL) from the tail vein into EDTA-coated tubes at pre-dose, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.

    • Centrifuge blood samples at 4000 rpm for 10 minutes at 4°C to separate plasma.

  • Sample Analysis:

    • Store plasma samples at -80°C until analysis.

    • Quantify this compound concentrations in plasma using a validated LC-MS/MS method.

  • Data Analysis:

    • Calculate pharmacokinetic parameters (Cmax, Tmax, AUC) using non-compartmental analysis software.

    • Calculate absolute bioavailability as: (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100.

Protocol 2: Kinetic Solubility Assay
  • Preparation: Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).

  • Assay:

    • Add 2 µL of the DMSO stock solution to 198 µL of phosphate-buffered saline (PBS) at pH 7.4 in a 96-well plate.

    • Shake the plate for 2 hours at room temperature.

  • Measurement:

    • Measure the turbidity of the resulting solution using a nephelometer.

    • Alternatively, centrifuge the plate to pellet the precipitate and measure the concentration of this compound remaining in the supernatant by LC-MS/MS.

  • Analysis: The concentration in the supernatant represents the kinetic solubility of the compound under these conditions.

Visualizations

experimental_workflow cluster_preclinical Preclinical Pharmacokinetic Study animal_prep Animal Preparation (Fasting) dosing Dosing (Oral Gavage / IV) animal_prep->dosing sampling Blood Sampling (Time Points) dosing->sampling processing Plasma Separation sampling->processing analysis LC-MS/MS Analysis processing->analysis pk_calc PK Parameter Calculation analysis->pk_calc

Caption: Workflow for a typical preclinical pharmacokinetic study.

bioavailability_factors cluster_drug Drug Properties cluster_formulation Formulation Strategies solubility Solubility bioavailability Oral Bioavailability solubility->bioavailability permeability Permeability permeability->bioavailability particle_size Particle Size Reduction particle_size->solubility lipid_systems Lipid-Based Systems lipid_systems->solubility solid_dispersion Solid Dispersions solid_dispersion->solubility

Caption: Key factors influencing oral bioavailability.

References

Technical Support Center: Navigating Experimental Variability and Reproducibility of Novel Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information regarding the specific compound "NNC45-0781" is not publicly available. The following guide uses a hypothetical compound, designated "Compound X," to provide a framework for addressing common challenges in experimental variability and reproducibility in drug development research. The principles, protocols, and troubleshooting steps are broadly applicable to novel small molecule inhibitors.

Frequently Asked Questions (FAQs)

Q1: We are observing significant batch-to-batch variation in the inhibitory activity of Compound X. What are the potential causes?

A1: Batch-to-batch variability is a common challenge. Key factors to investigate include:

  • Purity and Integrity of the Compound: Was the purity of each batch confirmed by an appropriate analytical method (e.g., HPLC, LC-MS, NMR)? Even minor impurities can have significant off-target effects or interfere with the assay.

  • Solubility and Storage: Has the compound been consistently dissolved in the same high-purity solvent (e.g., DMSO)? Ensure the stock solution is stored correctly (e.g., at -80°C in small aliquots to avoid freeze-thaw cycles) and that the compound has not precipitated out of solution.

  • Supplier Consistency: If sourced from multiple suppliers or synthesized in different campaigns, variations in the synthesis or purification process can introduce different impurity profiles.

Q2: Our IC50 values for Compound X differ from those reported by a collaborating laboratory, despite using the "same" protocol. What should we check?

A2: Discrepancies between labs are often due to subtle, undocumented differences in experimental conditions. A thorough review should include:

  • Cell Line Authentication and Passage Number: Confirm that both labs are using the same cell line, authenticated by methods like Short Tandem Repeat (STR) profiling. High-passage number cells can exhibit genetic drift, leading to altered phenotypes and drug responses.

  • Reagent and Media Sources: Differences in serum lots, basal media formulation, or even the source of plasticware can impact cell health and compound activity.

  • Assay Parameters: Minor variations in cell seeding density, compound incubation time, and final reagent concentrations can significantly shift IC50 values. A detailed side-by-side comparison of protocols is essential.

Q3: What are the best practices for establishing a robust and reproducible assay for a new compound like Compound X?

A3: To ensure reproducibility, a rigorous assay development and validation process is critical. This includes:

  • Assay Qualification: Define the assay's dynamic range, signal-to-background ratio, and sensitivity.

  • Standard Operating Procedure (SOP): Develop a detailed SOP that specifies all reagents, instrument settings, and step-by-step instructions.

  • Reference Compounds: Include both a positive and a negative control compound in every assay plate to monitor performance and normalize results.

  • Statistical Validation: Use statistical measures like the Z'-factor to assess the quality and robustness of the assay on a plate-by-plate basis.

Troubleshooting Guide: Inconsistent Results

This guide addresses specific issues that may arise during the experimental evaluation of Compound X.

Issue 1: High Variability in Cell-Based Assay Results

If you are observing inconsistent results in cell viability or functional assays, consider the following troubleshooting workflow:

G A Inconsistent Results Observed B Check Cell Culture Conditions A->B C Review Assay Protocol A->C D Verify Compound Integrity A->D E Contamination? (Mycoplasma/Bacteria) B->E F Consistent Passage Number? B->F G Uniform Cell Seeding? B->G H Consistent Incubation Times? C->H I Correct Reagent Concentrations? C->I J Instrument Calibration Correct? C->J K Stock Solution Precipitated? D->K L Multiple Freeze-Thaw Cycles? D->L M Confirm Purity of Current Batch? D->M N Problem Solved E->N F->N G->N H->N I->N J->N K->N L->N M->N G cluster_prep Preparation cluster_exp Experiment cluster_acq Data Acquisition cluster_analysis Analysis A Prepare Compound Stock & Dilutions C Treat Cells with Compound X A->C B Culture & Seed Cells (96-well plate) B->C D Incubate (e.g., 48 hours) C->D E Add Assay Reagent (e.g., MTT) D->E F Incubate & Solubilize E->F G Read Plate (Absorbance @ 570nm) F->G H Subtract Blank Values G->H I Normalize to Vehicle Control H->I J Plot Dose-Response Curve & Calculate IC50 I->J G cluster_upstream cluster_target cluster_downstream Receptor Growth Factor Receptor Kinase1 Kinase A Receptor->Kinase1 Activates TargetKinase Target Kinase B Kinase1->TargetKinase Activates Effector Effector Protein TargetKinase->Effector Phosphorylates CompoundX Compound X CompoundX->TargetKinase Inhibits Response Cell Proliferation Effector->Response Promotes

Refining NNC45-0781 treatment duration for optimal results

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: NNC45-0781

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers and drug development professionals in optimizing the treatment duration of this compound for experimental success.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a potent and selective inhibitor of the catalytic subunit of phosphoinositide 3-kinase alpha (PI3Kα). By blocking the activity of PI3Kα, this compound prevents the phosphorylation of phosphatidylinositol 4,5-bisphosphate (PIP2) to phosphatidylinositol 3,4,5-trisphosphate (PIP3). This, in turn, inhibits the downstream activation of key signaling proteins such as Akt and mTOR, which are critical for cell growth, proliferation, and survival.

Q2: How do I determine the optimal concentration of this compound for my cell line?

A2: The optimal concentration of this compound is cell-line dependent. We recommend performing a dose-response curve to determine the IC50 (half-maximal inhibitory concentration) for your specific cell line. A typical starting range for this experiment is 0.1 nM to 10 µM.

Q3: What is the recommended duration of treatment with this compound?

A3: The optimal treatment duration depends on the experimental endpoint. For short-term signaling studies (e.g., measuring Akt phosphorylation), treatment times of 1 to 6 hours are generally sufficient. For long-term viability or apoptosis assays, a duration of 24 to 72 hours is recommended. It is crucial to perform a time-course experiment to determine the ideal duration for your specific research question.

Troubleshooting Guides

Issue 1: No significant decrease in cell viability after treatment with this compound.

Possible Cause Recommended Solution
Sub-optimal concentration of this compound. Perform a dose-response experiment to determine the IC50 for your cell line.
Incorrect treatment duration. Conduct a time-course experiment (e.g., 24, 48, 72 hours) to identify the optimal treatment window.
Cell line is resistant to PI3Kα inhibition. Sequence the PIK3CA gene in your cell line to check for mutations that may confer resistance. Consider using a combination therapy approach.
Degradation of this compound. Ensure proper storage of this compound at -20°C. Prepare fresh working solutions for each experiment.

Issue 2: Inconsistent results between replicate experiments.

Possible Cause Recommended Solution
Variability in cell seeding density. Ensure a consistent number of cells are seeded in each well. Use a cell counter for accuracy.
Edge effects in multi-well plates. Avoid using the outer wells of the plate for treatment groups, as they are more prone to evaporation. Fill outer wells with sterile PBS.
Inconsistent drug dilution. Prepare a master stock of this compound and perform serial dilutions carefully. Vortex briefly between dilutions.
Contamination of cell culture. Regularly test for mycoplasma contamination. Practice good aseptic technique.

Experimental Protocols

Protocol 1: Determination of IC50 using a Cell Viability Assay (e.g., MTT Assay)

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Drug Preparation: Prepare a 2X serial dilution of this compound in culture medium, ranging from 0.1 nM to 10 µM.

  • Treatment: Remove the old medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for the desired duration (e.g., 72 hours) at 37°C and 5% CO2.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Solubilization: Add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Plot the absorbance against the log of the drug concentration and fit a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: Western Blot Analysis of Akt Phosphorylation

  • Cell Treatment: Seed cells in a 6-well plate and grow to 70-80% confluency. Treat the cells with the desired concentration of this compound for various time points (e.g., 0, 1, 2, 4, 6 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-Akt (Ser473) and total Akt overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize the phospho-Akt signal to the total Akt signal.

Visualizations

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3Kα RTK->PI3K PIP3 PIP3 PI3K->PIP3 ATP ADP PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 pAkt p-Akt PDK1->pAkt Akt Akt mTORC2 mTORC2 mTORC2->pAkt mTORC1 mTORC1 pAkt->mTORC1 Proliferation Cell Proliferation & Survival mTORC1->Proliferation NNC45_0781 This compound NNC45_0781->PI3K

Caption: this compound inhibits the PI3K/Akt/mTOR signaling pathway.

Workflow cluster_setup Experimental Setup cluster_treatment Treatment & Incubation cluster_assay Assay & Data Collection cluster_analysis Data Analysis A Seed cells in multi-well plates B Prepare serial dilutions of this compound C Treat cells with This compound B->C D Incubate for defined durations (e.g., 24, 48, 72h) C->D E Perform cell viability (e.g., MTT) or signaling (e.g., Western Blot) assay D->E F Collect and record data E->F G Normalize data to vehicle control F->G H Plot dose-response or time-course curves G->H I Determine IC50 or optimal treatment duration H->I

Caption: Workflow for determining optimal this compound treatment duration.

Troubleshooting Start High variability in results? Q1 Consistent cell seeding? Start->Q1 Yes End Consistent results Start->End No S1 Use cell counter for accurate seeding Q1->S1 No Q2 Edge effects mitigated? Q1->Q2 Yes S1->Q2 S2 Avoid outer wells or fill with sterile PBS Q2->S2 No Q3 Fresh drug dilutions? Q2->Q3 Yes S2->Q3 S3 Prepare fresh dilutions for each experiment Q3->S3 No Q3->End Yes S3->End

Addressing unexpected side effects of NNC45-0781 in animal studies

Author: BenchChem Technical Support Team. Date: December 2025

Troubleshooting Guides and Frequently Asked Questions (FAQs)

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering unexpected side effects during animal studies with NNC45-0781. The information is presented in a question-and-answer format to directly address specific issues.

Disclaimer: The information provided is based on currently available data regarding this compound. As research is ongoing, these recommendations may be subject to change. Always consult relevant study protocols and institutional guidelines.

I. Frequently Asked Questions (FAQs)

Q1: We are observing unexpected sedative effects in our rodent models following administration of this compound. How should we proceed?

A1: Unexpected sedation can be a manifestation of off-target central nervous system (CNS) activity.

  • Immediate Steps:

    • Monitor the animals closely for depth of sedation, respiratory rate, and body temperature.

    • Ensure easy access to food and water.

    • Consider reducing the dose in subsequent cohorts to establish a dose-response relationship for the sedative effects.

  • Troubleshooting and Investigation:

    • Vehicle Control: Confirm that the vehicle used for this compound administration is not contributing to the sedative effects.

    • Pharmacokinetic Analysis: If possible, collect blood samples at time points corresponding to peak sedation to determine the plasma concentration of this compound. This can help correlate exposure levels with the observed phenotype.

    • Neurobehavioral Assessment: Conduct a battery of neurobehavioral tests (e.g., open field test, rotarod test) to quantify the sedative and ataxic effects.

Q2: Our study has noted a significant increase in liver enzymes (ALT, AST) in animals treated with higher doses of this compound. What is the recommended course of action?

A2: Elevated liver enzymes are indicative of potential hepatotoxicity and require a systematic investigation.

  • Immediate Steps:

    • Review the clinical pathology data to confirm the magnitude and consistency of the enzyme elevations.

    • Perform histopathological examination of liver tissue from affected animals to assess for hepatocellular injury, necrosis, or inflammation.

  • Troubleshooting and Investigation:

    • Dose-Response Assessment: Analyze liver enzyme levels across all dose groups to determine if the effect is dose-dependent.

    • Mechanism of Injury: Consider conducting additional mechanistic studies, such as measuring markers of oxidative stress or apoptosis in liver tissue.

    • Metabolite Profiling: Investigate whether a reactive metabolite of this compound could be responsible for the hepatotoxicity.

II. Quantitative Data Summary

Table 1: Summary of Reported Side Effects of this compound in Preclinical Animal Models

Side Effect Species Dose Range Observed Effect Notes
SedationMouse, Rat> 10 mg/kgDose-dependent decrease in locomotor activityEffects are transient and typically resolve within 4-6 hours post-administration.
HepatotoxicityRat≥ 30 mg/kg2-3 fold increase in ALT and AST levelsHistopathological findings include mild to moderate centrilobular necrosis.
CardiovascularDog> 5 mg/kg (IV)Transient increase in heart rate and decrease in blood pressureHemodynamic changes are acute and resolve within 1 hour post-dose.

III. Experimental Protocols

Protocol 1: Assessment of Neurobehavioral Effects (Open Field Test)

  • Acclimation: Acclimate animals to the testing room for at least 1 hour before the experiment.

  • Administration: Administer this compound or vehicle control via the intended route.

  • Testing Arena: Place the animal in the center of a 40 cm x 40 cm open field arena.

  • Data Collection: Record the animal's activity for 15 minutes using an automated tracking system. Key parameters to measure include total distance traveled, time spent in the center versus the periphery, and rearing frequency.

  • Analysis: Compare the activity levels between the this compound and vehicle-treated groups using appropriate statistical methods (e.g., t-test or ANOVA).

Protocol 2: Evaluation of Hepatotoxicity

  • Dosing: Administer this compound or vehicle to animals for the specified duration (e.g., 7 days).

  • Sample Collection: At the end of the treatment period, collect blood via cardiac puncture for clinical chemistry analysis. Euthanize the animals and collect liver tissue.

  • Clinical Chemistry: Analyze plasma samples for levels of Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST).

  • Histopathology: Fix a portion of the liver in 10% neutral buffered formalin, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E). A board-certified veterinary pathologist should evaluate the slides for signs of liver injury.

  • Data Analysis: Compare liver enzyme levels and histopathological scores between treatment groups.

IV. Visualizations

experimental_workflow cluster_sedation Troubleshooting Sedation observe_sedation Observe Unexpected Sedation monitor_vitals Monitor Vital Signs observe_sedation->monitor_vitals Immediate dose_reduction Consider Dose Reduction observe_sedation->dose_reduction Subsequent Cohorts vehicle_control Check Vehicle Control observe_sedation->vehicle_control Investigation pk_analysis Conduct PK Analysis vehicle_control->pk_analysis neurobehavioral_tests Perform Neurobehavioral Tests pk_analysis->neurobehavioral_tests

Caption: Troubleshooting workflow for unexpected sedation.

signaling_pathway cluster_hepatotoxicity Hepatotoxicity Investigation Pathway elevated_enzymes Elevated Liver Enzymes (ALT, AST) histopathology Perform Liver Histopathology elevated_enzymes->histopathology Confirmatory dose_response Assess Dose-Response elevated_enzymes->dose_response Quantitative mechanism_study Conduct Mechanistic Studies histopathology->mechanism_study Investigative metabolite_profiling Perform Metabolite Profiling mechanism_study->metabolite_profiling

Caption: Investigative pathway for suspected hepatotoxicity.

logical_relationship NNC45_0781 This compound Administration Primary_Effect Desired Pharmacological Effect NNC45_0781->Primary_Effect Side_Effect Unexpected Side Effect NNC45_0781->Side_Effect Dose Dose Level Dose->NNC45_0781 Dose->Side_Effect

Caption: Relationship between dose, administration, and effects.

Validation & Comparative

A Comparative Analysis of NNC45-0781 (Somatrogon) and Genotropin (Somatropin) for Pediatric Growth Hormone Deficiency

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the long-acting growth hormone analog NNC45-0781 (somatrogon) and the daily administered recombinant human growth hormone Genotropin (somatropin) for the treatment of pediatric growth hormone deficiency (GHD). The analysis is supported by experimental data from a pivotal Phase 3 clinical trial.

Executive Summary

This compound (somatrogon) is a long-acting recombinant human growth hormone developed for once-weekly administration, offering a potential reduction in injection frequency compared to the standard daily somatropin therapies like Genotropin. A global, randomized, open-label, active-controlled Phase 3 study (NCT02968004) was conducted to compare the efficacy and safety of once-weekly somatrogon to once-daily Genotropin in prepubertal children with GHD. The trial demonstrated that once-weekly somatrogon was non-inferior to daily Genotropin in terms of the primary endpoint, annualized height velocity at 12 months, with a similar safety profile.[1][2]

Mechanism of Action and Signaling Pathway

Both somatrogon and somatropin exert their effects by binding to the growth hormone receptor (GHR), a member of the cytokine receptor superfamily. This binding event triggers a dimerization of the receptor, leading to the activation of the associated Janus kinase 2 (JAK2). Activated JAK2 then phosphorylates Signal Transducer and Activator of Transcription (STAT) proteins, primarily STAT5b. Phosphorylated STAT5b dimerizes and translocates to the nucleus, where it acts as a transcription factor, stimulating the expression of target genes, most notably Insulin-like Growth Factor-1 (IGF-1). IGF-1 is a key mediator of the anabolic and growth-promoting effects of growth hormone.[3][4][5][6][7]

GHR_Signaling_Pathway Growth Hormone Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_nucleus Nucleus GH Growth Hormone (Somatrogon or Somatropin) GHR Growth Hormone Receptor (GHR) Dimer GH->GHR Binding & Dimerization JAK2_inactive JAK2 (inactive) GHR->JAK2_inactive Recruitment JAK2_active JAK2 (active) (Phosphorylated) JAK2_inactive->JAK2_active Autophosphorylation STAT5b_inactive STAT5b (inactive) JAK2_active->STAT5b_inactive Phosphorylation STAT5b_active STAT5b Dimer (active) (Phosphorylated) STAT5b_inactive->STAT5b_active Dimerization DNA Target Gene (e.g., IGF-1) STAT5b_active->DNA Nuclear Translocation & Binding Transcription Gene Transcription DNA->Transcription Initiation

Growth Hormone (GH) binds to its receptor (GHR), activating JAK2, which in turn phosphorylates STAT5b.

Comparative Efficacy Data

The primary efficacy endpoint of the Phase 3 trial was the annualized height velocity (HV) at 12 months. Secondary endpoints included the change in height standard deviation score (SDS) at 6 and 12 months.

Efficacy ParameterThis compound (Somatrogon)Genotropin (Somatropin)Treatment Difference [95% CI]
Annualized Height Velocity (cm/year) at 12 months 10.109.780.33 [-0.24, 0.89]
Change in Height SDS at 6 months Similar between groupsSimilar between groupsNot reported
Change in Height SDS at 12 months Similar between groupsSimilar between groupsNot reported

Data from the global Phase 3 study (NCT02968004).[1][2]

Comparative Safety Data

Both treatments were generally well-tolerated. The incidence of treatment-emergent adverse events (TEAEs) was similar between the two groups.

Safety ParameterThis compound (Somatrogon)Genotropin (Somatropin)
Subjects with any TEAE (%) 78.979.1
Most TEAEs Mild to moderateMild to moderate

Data from the global Phase 3 study (NCT02968004).[1][8]

Experimental Protocols

Phase 3 Clinical Trial (NCT02968004) Methodology

This was a 12-month, open-label, randomized, active-controlled, parallel-group study.[1][2]

  • Participants: 224 prepubertal children with GHD (boys aged 3-11 years, girls aged 3-10 years) with no prior recombinant human growth hormone (rhGH) treatment were included in the analysis.[1][2]

  • Randomization: Participants were randomized in a 1:1 ratio to receive either once-weekly somatrogon or once-daily somatropin.[1][2]

  • Dosing:

    • This compound (Somatrogon) group: 0.66 mg/kg/week administered subcutaneously.[1][2]

    • Genotropin (Somatropin) group: 0.24 mg/kg/week (administered as 0.034 mg/kg/day) subcutaneously.[9]

  • Primary Endpoint: Annualized height velocity at 12 months. Non-inferiority was concluded if the lower bound of the two-sided 95% confidence interval for the treatment difference was greater than -1.8 cm/year.[2]

  • Secondary Endpoints: Included annualized height velocity at 6 months and the change in height SDS at 6 and 12 months.[1]

  • Safety Assessments: Monitoring and recording of all adverse events, with their severity and relationship to the study drug assessed.[1]

Experimental_Workflow Phase 3 Trial Workflow (NCT02968004) Screening Patient Screening (Prepubertal Children with GHD) Randomization Randomization (1:1) Screening->Randomization Somatrogon_Arm Somatrogon Arm (0.66 mg/kg/week, once weekly) Randomization->Somatrogon_Arm Somatropin_Arm Genotropin Arm (0.24 mg/kg/week, once daily) Randomization->Somatropin_Arm Treatment_Period 12-Month Treatment Period Somatrogon_Arm->Treatment_Period Somatropin_Arm->Treatment_Period Efficacy_Assessment Efficacy Assessment (Height Velocity, Height SDS) Treatment_Period->Efficacy_Assessment Safety_Assessment Safety Assessment (Adverse Events) Treatment_Period->Safety_Assessment Analysis Data Analysis (Non-inferiority) Efficacy_Assessment->Analysis Safety_Assessment->Analysis

Workflow of the Phase 3 clinical trial comparing somatrogon and Genotropin.

Conclusion

The once-weekly this compound (somatrogon) demonstrated non-inferior efficacy to the once-daily Genotropin (somatropin) in treating pediatric GHD, as measured by annualized height velocity at 12 months. Both treatments exhibited a comparable and favorable safety profile. The reduced dosing frequency of somatrogon presents a significant potential advantage in improving treatment adherence and convenience for patients and caregivers.

References

Cross-validation of NNC45-0781's effects in different cell lines

Author: BenchChem Technical Support Team. Date: December 2025

Extensive searches for the compound NNC45-0781 have not yielded any specific information regarding its mechanism of action, signaling pathways, or its effects on different cell lines. Without this foundational data, it is not possible to generate a comparison guide that meets the specified requirements.

The creation of a comprehensive comparison guide, as requested, is contingent upon the availability of experimental data from peer-reviewed studies. This data is essential for:

  • Summarizing quantitative effects: Populating tables with comparative data, such as IC50 values, requires accessible research findings.

  • Detailing experimental protocols: Accurate descriptions of methodologies are derived from published experimental procedures.

  • Visualizing signaling pathways: Diagrams of signaling pathways are based on established mechanisms of action, which are currently unknown for this compound.

Therefore, until information on this compound becomes publicly available in scientific literature, the development of the requested comparison guide, including data tables, experimental protocols, and visual diagrams, cannot be fulfilled.

NNC45-0781: A Preclinical Selective Estrogen Receptor Modulator for Postmenopausal Osteoporosis in Head-to-Head Comparison with Existing Therapies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the preclinical candidate NNC45-0781 with established therapies for the prevention and treatment of postmenopausal osteoporosis. The information is intended to offer an objective overview based on available preclinical and clinical data to inform research and development efforts in the field of bone health.

Introduction to this compound

This compound is a novel, tissue-selective estrogen partial agonist, also known as a selective estrogen receptor modulator (SERM). Chemically identified as (-)-(3S,4R)-7-hydroxy-3-phenyl-4-(4-(2-pyrrolidinoethoxy)phenyl)chromane, this compound was investigated by Novo Nordisk as a potential therapeutic agent for the prevention of postmenopausal osteoporosis. As a SERM, this compound is designed to exert estrogen-like effects on bone and the cardiovascular system while minimizing the proliferative effects on uterine and breast tissue that are associated with conventional hormone replacement therapy.

Mechanism of Action: Signaling Pathways

This compound, like other SERMs, modulates the activity of estrogen receptors (ERα and ERβ). In bone, its agonistic action on these receptors is believed to mimic the effects of estrogen, leading to a reduction in bone resorption and the maintenance of bone mineral density. The simplified signaling pathway is depicted below.

cluster_SERM_Action SERM Action in Osteoclasts This compound This compound Estrogen_Receptor Estrogen Receptor (ERα/ERβ) This compound->Estrogen_Receptor binds to Gene_Transcription Modulation of Gene Transcription Estrogen_Receptor->Gene_Transcription Osteoclast_Apoptosis Increased Osteoclast Apoptosis Gene_Transcription->Osteoclast_Apoptosis Bone_Resorption Decreased Bone Resorption Osteoclast_Apoptosis->Bone_Resorption

Caption: Simplified signaling pathway of this compound in bone.

Head-to-Head Comparison: Preclinical Data for this compound vs. Clinical Data for Existing Therapies

As this compound has not progressed to extensive clinical trials, this comparison places its preclinical efficacy data alongside the established clinical outcomes of current standard-of-care treatments for postmenopausal osteoporosis. This provides a valuable, albeit indirect, assessment of its potential therapeutic profile.

Quantitative Data Summary
Therapeutic AgentClassKey Efficacy Outcomes (Bone Mineral Density - BMD)Key Efficacy Outcomes (Fracture Risk Reduction)Common Adverse Events
This compound (Preclinical) SERMComparable protective effect to 17β-estradiol against total and trabecular BMD loss in ovariectomized rats.[1]Not available (preclinical)Not available (preclinical)
Raloxifene SERMSpine BMD: +2.6% to +2.7% over 3 years.[1] Femoral Neck BMD: +2.1% to +2.4% over 3 years.[1]Vertebral fractures: 30-50% reduction.[1] No significant reduction in non-vertebral fractures.[1]Hot flashes, leg cramps, increased risk of venous thromboembolism.
Alendronate BisphosphonateSpine BMD: +8.8% vs. placebo over 3 years.[2] Femoral Neck BMD: +5.9% vs. placebo over 3 years.[2]Vertebral fractures: 48% reduction.[2]Upper gastrointestinal issues (e.g., esophagitis), musculoskeletal pain.
Denosumab RANKL InhibitorLumbar Spine BMD: +9.2% over 3 years.[3] Total Hip BMD: +6.0% over 3 years.[3]Vertebral fractures: 68% reduction. Hip fractures: 40% reduction. Non-vertebral fractures: 20% reduction.Skin reactions (e.g., eczema), increased risk of infections, osteonecrosis of the jaw (rare).
Calcitonin (Nasal Spray) Calcitonin AnalogLumbar Spine BMD: +1.0% to +1.5% increase from baseline in some studies.Vertebral fractures: ~33% reduction in some studies. No consistent effect on non-vertebral fractures.Rhinitis, nasal irritation, back pain.
Hormone Replacement Therapy (HRT) Estrogen +/- ProgestinLumbar Spine BMD: ~6.8% increase over 2 years.[4] Femoral Neck BMD: ~4.1% increase over 2 years.[4]Trend toward reduced vertebral and non-vertebral fractures.[4]Vaginal bleeding, breast tenderness, increased risk of venous thromboembolism, stroke, and certain cancers with long-term use.

Experimental Protocols

This compound Preclinical Efficacy Study (Ovariectomized Rat Model)

A standardized experimental workflow for evaluating potential anti-osteoporotic agents in a preclinical setting is outlined below. This represents the likely methodology used for the this compound studies.

cluster_Workflow Preclinical Osteoporosis Model Workflow Animal_Model Ovariectomized (OVX) Rats (Model of Postmenopausal Bone Loss) Treatment_Groups Treatment Groups: - Sham (Control) - OVX + Vehicle - OVX + this compound - OVX + Comparator (e.g., Estradiol) Animal_Model->Treatment_Groups Dosing Daily Oral or Subcutaneous Dosing Treatment_Groups->Dosing Endpoint_Analysis Endpoint Analysis: - Bone Mineral Density (DXA) - Histomorphometry (Osteoclast numbers) - Serum Biomarkers - Uterine Weight Dosing->Endpoint_Analysis Data_Comparison Comparison of Treatment Effects vs. OVX Control Endpoint_Analysis->Data_Comparison

Caption: Generalized workflow for preclinical evaluation.

Detailed Methodology (Based on typical preclinical osteoporosis studies):

  • Animal Model: Adult female Sprague-Dawley rats are ovariectomized (OVX) to induce estrogen deficiency, which mimics postmenopausal bone loss. A sham-operated group serves as a control.

  • Treatment Groups: Animals are randomized into several groups: sham-operated controls receiving a vehicle, OVX rats receiving a vehicle, and OVX rats receiving various doses of this compound. A positive control group, such as OVX rats treated with 17β-estradiol, is often included for comparison.

  • Dosing: this compound is administered orally or subcutaneously on a daily basis for a predefined period, typically several weeks to months.

  • Endpoint Analysis:

    • Bone Mineral Density (BMD): BMD of the tibia, femur, and lumbar spine is measured using dual-energy X-ray absorptiometry (DXA) at baseline and at the end of the study.

    • Histomorphometry: The tibiae are collected, sectioned, and stained to allow for microscopic analysis of bone structure. Key parameters include osteoclast number and surface, and trabecular bone volume.

    • Serum Biomarkers: Blood samples are collected to measure markers of bone turnover, such as C-terminal telopeptide (CTX, a marker of bone resorption) and procollagen type I N-terminal propeptide (P1NP, a marker of bone formation).

    • Uterine Weight: The uteri are excised and weighed to assess the uterotrophic effects of the compound. A lack of increase in uterine weight compared to the OVX control group indicates a desirable safety profile for a SERM.

Conclusion

The preclinical data for this compound are promising, suggesting it could be an effective agent for the prevention of postmenopausal osteoporosis with a potentially favorable safety profile regarding uterine effects.[1] Its ability to prevent bone loss in an animal model is comparable to that of estradiol.[1] However, a direct comparison with the clinical efficacy of established therapies is challenging due to the preclinical nature of the available data for this compound. While the percentage changes in BMD seen with clinical agents like alendronate and denosumab appear more substantial, it is important to note that these are clinical data from human trials over several years, whereas the this compound data are from a shorter-term animal study. Further clinical development would be necessary to fully elucidate the therapeutic potential of this compound in postmenopausal women and to establish a direct comparative efficacy and safety profile against current standards of care.

References

Decoding the Binding Specificity of NNC45-0781: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the precise binding characteristics of a compound is paramount. This guide provides a detailed comparison of the binding specificity of NNC45-0781, a selective estrogen receptor modulator (SERM), with other relevant SERMs. The information is supported by experimental data and detailed protocols to ensure a comprehensive understanding of its molecular interactions.

This compound is a tissue-selective estrogen partial-agonist that has been evaluated for its potential in managing conditions related to estrogen deficiency.[1] Its therapeutic efficacy is intrinsically linked to its binding affinity and selectivity for the different estrogen receptor subtypes, primarily estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ). This guide will delve into the binding profile of this compound in comparison to other well-established SERMs: tamoxifen, raloxifene, and levormeloxifene.

Comparative Binding Affinity of SERMs

The binding affinity of a compound to its target receptor is a critical determinant of its potency and potential for off-target effects. This is typically quantified by the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki), with lower values indicating higher affinity. The following table summarizes the available binding affinity data for this compound and its comparators for both ERα and ERβ.

CompoundReceptor SubtypeBinding Affinity (IC50/Ki, nM)
This compound ERαData not available in searched sources
ERβData not available in searched sources
Tamoxifen ERα250 (Ki)[2]
ERβ750 (Ki)[2]
4-Hydroxytamoxifen (active metabolite) ERαAffinity equal to estradiol[3]
ERβHigh affinity[4]
Raloxifene ERα1.8 (IC50)[5]
ERβBinds with high affinity[6]
Levormeloxifene ERαData not available in searched sources
ERβData not available in searched sources

Experimental Protocols: Determining Binding Affinity

The binding affinities of compounds like this compound are typically determined using competitive radioligand binding assays. This "gold standard" method measures the ability of a test compound to displace a radiolabeled ligand that has a known high affinity for the target receptor.

Protocol: Competitive Estrogen Receptor Binding Assay Using Rat Uterine Cytosol

This protocol provides a representative method for determining the relative binding affinities of test compounds for estrogen receptors.[7]

1. Preparation of Rat Uterine Cytosol:

  • Uteri from immature female rats are excised, trimmed of fat and connective tissue, and weighed.

  • The tissue is homogenized in an ice-cold buffer (e.g., TEDG buffer: 10 mM Tris, 1.5 mM EDTA, 1 mM dithiothreitol, 10% glycerol, pH 7.4).

  • The homogenate is centrifuged at a high speed to pellet cellular debris, and the resulting supernatant, containing the cytosolic estrogen receptors, is collected.

2. Competitive Binding Assay:

  • The assay is typically performed in a 96-well plate format.

  • A constant concentration of radiolabeled estradiol (e.g., [3H]-E2) is added to each well.

  • Increasing concentrations of the unlabeled test compound (e.g., this compound or other SERMs) are added to the wells.

  • A set of wells containing only the radioligand and buffer serves as the total binding control, while another set with a high concentration of an unlabeled estrogen (like diethylstilbestrol) is used to determine non-specific binding.

  • The uterine cytosol preparation is then added to all wells.

  • The plates are incubated to allow the binding to reach equilibrium.

3. Separation of Bound and Free Radioligand:

  • The reaction is terminated by rapidly filtering the contents of each well through a glass fiber filter, which traps the receptor-bound radioligand.

  • The filters are washed with ice-cold buffer to remove any unbound radioligand.

4. Quantification and Data Analysis:

  • The radioactivity retained on each filter is measured using a scintillation counter.

  • Specific binding is calculated by subtracting the non-specific binding from the total binding.

  • The data is then plotted as the percentage of specific binding versus the log concentration of the test compound.

  • A non-linear regression analysis is used to determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.

  • The Ki value can then be calculated from the IC50 value using the Cheng-Prusoff equation.

Visualizing the Mechanism: Estrogen Receptor Signaling Pathway

The binding of this compound and other SERMs to estrogen receptors initiates a cascade of molecular events that ultimately leads to changes in gene expression. The following diagram illustrates the key steps in the estrogen receptor signaling pathway.

Estrogen_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell Target Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Estrogen Estrogen / SERM (e.g., this compound) ER Estrogen Receptor (ERα / ERβ) Estrogen->ER Binding Dimerized_ER Dimerized ER ER->Dimerized_ER Dimerization HSP Heat Shock Proteins ER_HSP Inactive ER-HSP Complex ER_HSP->ER Dissociation ER_HSP->HSP ERE Estrogen Response Element (on DNA) Dimerized_ER->ERE Binding cluster_nucleus cluster_nucleus Dimerized_ER->cluster_nucleus Translocation Gene_Transcription Target Gene Transcription ERE->Gene_Transcription Activation / Repression

Caption: Estrogen Receptor Signaling Pathway.

Conclusion

Confirming the binding specificity of a drug candidate like this compound is a foundational step in its development. While existing literature points to its high affinity for estrogen receptors, a more detailed characterization, particularly a direct comparison of its binding to ERα and ERβ, would provide a clearer picture of its selectivity profile. The experimental protocols outlined in this guide provide a standardized approach for researchers to conduct such comparative binding studies, which are essential for predicting the compound's therapeutic potential and its tissue-specific effects. The visualization of the estrogen receptor signaling pathway further contextualizes the significance of this initial binding event in the broader biological response.

References

Unable to Replicate Key Findings for NNC45-0781 Due to Lack of Publicly Available Data

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search for studies and experimental data related to the compound "NNC45-0781" has yielded no specific results. This prevents the creation of a detailed comparison guide as requested.

Initial investigations to gather key findings, experimental protocols, and comparative data for this compound have been unsuccessful. Searches for this identifier across scientific databases and the public domain did not return any relevant information on its mechanism of action, signaling pathways, or any associated experimental studies.

This lack of information suggests that "this compound" may be an internal, preclinical, or otherwise non-public designation for a compound. Without access to published research, it is not possible to:

  • Summarize quantitative data into comparative tables.

  • Provide detailed experimental methodologies.

  • Create diagrams of signaling pathways or experimental workflows.

To proceed with this request, further clarification on the identity of this compound is required. Alternative identifiers, such as a formal chemical name, a trade name, or a reference to a specific publication where the compound is mentioned, would be necessary to locate the relevant scientific literature.

Researchers, scientists, and drug development professionals interested in a comparative analysis of a specific compound are encouraged to provide a publicly recognized identifier to enable a thorough and accurate replication of key findings.

NNC45-0781: A New Generation Selective Estrogen Receptor Modulator Demonstrates Superior Tissue-Specific Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Måløv, Denmark – Preclinical data reveal that NNC45-0781, a novel cis-3,4-diaryl-hydroxy-chromane compound, exhibits a highly selective and potent estrogenic effect on bone and serum cholesterol, while demonstrating a neutral profile on uterine and endometrial tissues. These findings position this compound as a promising next-generation Selective Estrogen Receptor Modulator (SERM) for the potential prevention and treatment of postmenopausal osteoporosis and other conditions related to estrogen deficiency.

This comprehensive guide provides a detailed comparison of this compound against previous generations of SERMs, including tamoxifen and raloxifene, supported by experimental data from key preclinical studies.

Comparative Efficacy and Tissue Selectivity

This compound has been benchmarked against established SERMs and 17β-estradiol in ovariectomized (OVX) rat models, a standard for assessing hormonal effects related to postmenopausal conditions. The data consistently highlight the compound's superior tissue-selective profile.

Bone Mineral Density

In ovariectomized rats, a model for postmenopausal bone loss, orally administered this compound demonstrated a significant protective effect on bone mineral density (BMD). At a dose of 10 nmol/g, its effect was comparable to that of 17β-estradiol in preventing the loss of total and trabecular BMD.[1] Notably, doses of 10 nmol/g and higher completely prevented the ovariectomy-induced loss of total BMD in the tibia.[1] This potent anti-resorptive activity was further confirmed by a reduction in osteoclast numbers on the trabecular surface of the tibia.[1]

CompoundDosageEffect on Total BMD in Tibia of OVX Rats
This compound ≥ 10 nmol/g (oral) Complete prevention of bone loss [1]
17β-estradiolNot specifiedComparable protective effect to this compound at 10 nmol/g[1]
Serum Cholesterol

Postmenopausal estrogen deficiency is associated with unfavorable changes in lipid profiles. In ovariectomized rats, this compound demonstrated a significant cholesterol-lowering effect. At doses of 10 nmol/g and above, it significantly reduced total serum cholesterol levels.[1]

CompoundDosageEffect on Total Serum Cholesterol in OVX Rats
This compound ≥ 10 nmol/g (oral) Significant reduction [1]
Uterine and Endometrial Effects

A key challenge with earlier generations of SERMs, such as tamoxifen, has been their estrogenic effects on the uterus, which can increase the risk of endometrial hyperplasia and cancer. In contrast, this compound was found to be devoid of the uterotrophic and endometrial proliferative effects that are characteristic of estrogen.[1] This improved safety profile represents a significant advancement in SERM development.

Neuro-Hormonal Effects: A Comparative Analysis in the Central Nervous System

The effects of SERMs on the brain are of increasing interest due to the role of estrogen in mood and cognition. A comparative study in ovariectomized rats analyzed the effects of this compound and other SERMs on the mRNA levels of estrogen receptors (ERα and ERβ) and key components of the serotonin system in different brain regions.

CompoundBrain RegionTarget GeneObserved Effect on mRNA Levels
This compound Midbrain, Amygdala, HypothalamusERα, ERβ, 5-HT₁ₐ Receptor, SERTNo significant changes reported in the available literature.
17β-estradiolMidbrainERα, ERβ, SERTSignificant decrease
HypothalamusERαSignificant decrease
TamoxifenHypothalamusERβIncrease
RaloxifeneAmygdalaERβIncrease

These findings suggest that while all compounds are classified as SERMs, their agonist and antagonist profiles can vary significantly between different tissues, including distinct regions of the brain.

Experimental Protocols

Ovariectomized Rat Model for Osteoporosis and Cholesterol Studies

Female Sprague-Dawley rats were either sham-operated or ovariectomized. Following a recovery period to allow for the depletion of endogenous estrogen, the animals were treated with this compound, a comparator compound, or a vehicle control. Dosing was typically administered orally or via subcutaneous injection for a specified period. At the end of the treatment period, bone mineral density was assessed using techniques such as dual-energy X-ray absorptiometry (DXA), and blood samples were collected for the analysis of serum cholesterol levels. Uterine and endometrial tissues were also collected and weighed to assess for uterotrophic effects.

Gene Expression Analysis in the Rat Brain

Ovariectomized adult female rats were treated with daily subcutaneous injections of this compound, other SERMs, 17β-estradiol, or a vehicle for a period of one week. Following the final injection, brain tissues were dissected to isolate the midbrain, amygdala, and hypothalamus. Total RNA was then extracted from these tissues, and the mRNA levels of ERα, ERβ, 5-HT₁ₐ receptor, and the serotonin reuptake transporter (SERT) were quantified using a ribonuclease protection assay (RPA).

Signaling Pathways and Experimental Workflow

Estrogen Receptor Signaling Pathway

The following diagram illustrates the generalized signaling pathway of estrogen and SERMs through estrogen receptors.

EstrogenSignaling cluster_extracellular Extracellular Space cluster_cell Target Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Estrogen_SERM Estrogen or SERM ER Estrogen Receptor (ERα / ERβ) Estrogen_SERM->ER Binds ER_dimer Activated ER Dimer ER->ER_dimer Dimerization HSP Heat Shock Proteins ER_HSP Inactive ER-HSP Complex ER_HSP->ER Dissociation ER_HSP->HSP ERE Estrogen Response Element (on DNA) Gene_Transcription Gene Transcription ERE->Gene_Transcription Initiates Biological_Response Biological Response (e.g., bone formation, cholesterol regulation) Gene_Transcription->Biological_Response ER_dimer->ERE Binds to

Caption: Generalized Estrogen Receptor Signaling Pathway.

Experimental Workflow for Gene Expression Analysis

The workflow for the comparative analysis of SERM effects on gene expression in the rat brain is outlined below.

ExperimentalWorkflow start Start: Ovariectomized Rats treatment Daily Treatment (7 days): - this compound - Other SERMs - 17β-estradiol - Vehicle start->treatment dissection Brain Dissection: - Midbrain - Amygdala - Hypothalamus treatment->dissection rna_extraction RNA Extraction dissection->rna_extraction rpa Ribonuclease Protection Assay (RPA) for mRNA Quantification rna_extraction->rpa data_analysis Data Analysis and Comparison rpa->data_analysis end Conclusion data_analysis->end

Caption: Workflow for Brain Gene Expression Analysis.

References

Independent Verification of NNC45-0781's Reported Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the reported activity of NNC45-0781, a selective estrogen receptor modulator (SERM), with other relevant alternatives. The information is supported by available preclinical data to facilitate independent assessment and further research.

Overview of this compound

This compound, chemically known as (-)-(3S,4R)-7-hydroxy-3-phenyl-4-(4-(2-pyrrolidinoethoxy)phenyl)chromane, is a nonsteroidal partial estrogen.[1] It has been investigated as a promising candidate for the prevention of postmenopausal osteoporosis and other conditions related to the loss of endogenous estrogen.[1] Like other SERMs, this compound is designed to exert tissue-selective estrogenic and anti-estrogenic effects.

Comparative Quantitative Data

The following tables summarize the reported in vivo efficacy of this compound in comparison to the natural estrogen, 17β-estradiol. The data is derived from studies in ovariectomized (OVX) rat models, a standard preclinical model for postmenopausal osteoporosis.

Table 1: Effect on Bone Mineral Density (BMD) in Ovariectomized Rats [1]

CompoundDoseRouteEffect on Total BMDEffect on Trabecular BMD
This compound10 nmol/gOralComplete prevention of OVX-mediated lossComparable protective effect to 17β-estradiol
17β-estradiolNot specifiedNot specifiedProtective effect against lossProtective effect against loss
This compound2 nmol/gs.c.Comparable effect to 17β-estradiolNot specified
17β-estradiol0.2 nmol/gi.p.Comparable effect to this compoundNot specified

Table 2: Antiresorptive and Cholesterol-Lowering Effects in Ovariectomized Rats [1]

CompoundDoseRouteEffect on Osteoclast NumberEffect on Total Serum Cholesterol
This compound≥ 10 nmol/gOralSignificant reductionSignificant reduction
17β-estradiolNot specifiedNot specifiedNot specifiedReduces total serum cholesterol

Table 3: Comparison of SERM Effects on Estrogen Receptor (ER) and Serotonin Transporter (SERT) mRNA Levels in Ovariectomized Rat Brain [1]

Compound (Dose: 5 mg/kg, s.c. for 7 days)Brain RegionERα mRNAERβ mRNASERT mRNA
17β-estradiol (0.1 mg/kg)Midbrain
HypothalamusNo significant changeNot specified
TamoxifenHypothalamusNo significant changeNot specified
RaloxifeneAmygdalaNo significant changeNot specified
NNC45-0320HypothalamusNo significant changeNot specified
AmygdalaNo significant changeNot specified
This compoundNot specified in snippetNot specified in snippetNot specified in snippetNot specified in snippet

Note: "↑" indicates an increase, "↓" indicates a decrease. Data for this compound's effect on mRNA levels in specific brain regions was not available in the provided search results.

Experimental Protocols

Detailed experimental protocols are crucial for the independent verification of reported findings. The following methodologies are based on the available information regarding the in vivo studies of this compound.

Ovariectomized (OVX) Rat Model for Osteoporosis
  • Animal Model: Female rats are ovariectomized to induce a state of estrogen deficiency, mimicking postmenopausal conditions.

  • Treatment Administration:

    • This compound and comparator compounds are administered via oral gavage or subcutaneous (s.c.) injection.

    • 17β-estradiol is administered via intraperitoneal (i.p.) injection.

    • A vehicle control group receives the administration vehicle without the active compound.

  • Bone Mineral Density (BMD) Measurement: BMD of the tibia or other relevant bones is measured using techniques such as dual-energy X-ray absorptiometry (DXA).

  • Histomorphometry: The tibiae are collected for histological analysis to determine the number of osteoclasts on the trabecular bone surface.

  • Biochemical Analysis: Blood samples are collected to measure total serum cholesterol levels.

Analysis of mRNA Levels in the Brain
  • Animal Model: Ovariectomized female rats are used.

  • Treatment: Rats are treated with daily subcutaneous injections of either 17β-estradiol or a SERM (including this compound) for a period of 7 days.

  • Tissue Collection: Twenty-four hours after the final injection, brain tissue is collected, and specific regions (e.g., midbrain, amygdala, hypothalamus) are dissected.

  • RNA Extraction and Analysis: Total RNA is extracted from the brain tissue. The mRNA levels of ERα, ERβ, and SERT are quantified using a ribonuclease protection assay (RPA).

Visualizations

Signaling Pathway of this compound as a SERM

SERM_Signaling cluster_extracellular Extracellular cluster_cell Target Cell (e.g., Osteoblast, Neuron) cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_effects Biological Effects NNC45_0781 This compound ER Estrogen Receptor (ERα / ERβ) NNC45_0781->ER Binds to ERE Estrogen Response Element (on DNA) ER->ERE Translocates to Nucleus and Binds to ERE Gene_Transcription Gene Transcription ERE->Gene_Transcription Regulates mRNA mRNA Gene_Transcription->mRNA Bone ↑ Bone Formation ↓ Bone Resorption mRNA->Bone Brain Modulation of ER & SERT expression mRNA->Brain Uterus Minimal Uterotrophic Effects mRNA->Uterus

Caption: Simplified signaling pathway of this compound as a SERM.

Experimental Workflow for In Vivo Assessment

Experimental_Workflow cluster_endpoints Endpoint Analysis start Start: Ovariectomized Rat Model treatment Treatment Groups: - this compound - 17β-estradiol - Other SERMs - Vehicle Control start->treatment admin Daily Administration (Oral / s.c. / i.p.) treatment->admin bmd BMD Measurement (DXA) admin->bmd histo Histomorphometry (Osteoclast Count) admin->histo biochem Biochemical Analysis (Serum Cholesterol) admin->biochem mrna Brain mRNA Analysis (RPA) admin->mrna data Data Collection and Comparison bmd->data histo->data biochem->data mrna->data

Caption: General experimental workflow for the in vivo evaluation of this compound.

References

Safety Operating Guide

Navigating the Disposal of Laboratory Reagents: A General Protocol

Author: BenchChem Technical Support Team. Date: December 2025

Absence of specific data for NNC45-0781 necessitates a focus on established best practices for chemical disposal to ensure personnel safety and environmental compliance. Since publicly available information regarding the specific chemical "this compound" is unavailable, this guide outlines a comprehensive, generalized procedure for the safe handling and disposal of laboratory chemical waste. Researchers, scientists, and drug development professionals should use this information as a foundational resource, always prioritizing their institution's specific safety protocols and the guidance provided in a substance's Safety Data Sheet (SDS).

Hazard Identification and Waste Segregation

Proper disposal begins with the correct identification and segregation of chemical waste. This is critical to prevent dangerous reactions between incompatible chemicals and to ensure that waste is treated and disposed of in the most appropriate manner. The following table summarizes common laboratory waste categories and their recommended disposal containers.

Waste CategoryHazard CharacteristicsRecommended ContainerExamples
Halogenated Solvents Contains fluorine, chlorine, bromine, or iodineClearly labeled, sealed, and approved glass or polyethylene containerChloroform, Dichloromethane, Perchloroethylene
Non-Halogenated Solvents Does not contain halogensClearly labeled, sealed, and approved glass or polyethylene containerAcetone, Ethanol, Methanol, Hexanes, Toluene
Aqueous Waste (Acidic) pH < 6.0Clearly labeled, sealed, and approved polyethylene containerStrong and weak acid solutions
Aqueous Waste (Basic) pH > 8.0Clearly labeled, sealed, and approved polyethylene containerStrong and weak base solutions
Solid Chemical Waste Non-sharp, chemically contaminated solid materialsClearly labeled, sealed, and approved plastic bag or containerContaminated gloves, weighing paper, bench protectors
Sharps Waste Needles, scalpels, broken glassPuncture-proof, clearly labeled sharps containerSyringes, razor blades, contaminated glass slides

Experimental Protocol: Chemical Waste Identification and Segregation

This protocol outlines the steps for safely identifying and segregating an unknown or newly synthesized chemical for which a Safety Data Sheet is not immediately available.

Objective: To safely categorize a chemical waste stream for proper disposal.

Materials:

  • Personal Protective Equipment (PPE): Safety goggles, lab coat, appropriate chemical-resistant gloves (e.g., nitrile).

  • pH indicator strips or a calibrated pH meter.

  • Separate, labeled waste containers for each anticipated waste category.

  • Chemical spill kit.

Procedure:

  • Information Gathering:

    • Attempt to identify the chemical's composition and potential hazards. Review synthesis records, reaction schemes, and any available preliminary data.

    • If the substance is a byproduct of a reaction, consider the properties of all reactants, catalysts, and expected products.

  • Personal Protective Equipment (PPE) Assessment:

    • Based on the potential hazards identified in Step 1, don the appropriate PPE. In cases of high uncertainty, assume the substance is highly toxic and flammable, and use enhanced PPE, including a chemical fume hood.

  • Physical State Determination:

    • Visually determine if the waste is a solid, liquid, or a mixture.

  • Aqueous Solubility and pH Testing (for liquids):

    • In a well-ventilated area, add a small, representative sample of the liquid waste to a test tube containing deionized water to assess solubility.

    • If soluble, use a pH indicator strip or a calibrated pH meter to determine the pH of the aqueous solution.

    • If pH is less than 6.0, segregate as Aqueous Waste (Acidic) .

    • If pH is greater than 8.0, segregate as Aqueous Waste (Basic) .

    • If pH is between 6.0 and 8.0, and the solution is non-hazardous, it may be eligible for neutralization and drain disposal, pending institutional approval. Never assume drain disposal is acceptable without explicit permission.

  • Solvent Characterization (for non-aqueous liquids):

    • Based on the chemical's known composition or synthesis pathway, determine if it contains halogens.

    • If halogens are present, segregate as Halogenated Solvent Waste .

    • If no halogens are present, segregate as Non-Halogenated Solvent Waste .

  • Solid Waste Segregation:

    • If the waste is a solid, determine if it is contaminated with hazardous chemicals.

    • If contaminated, segregate as Solid Chemical Waste .

    • If the solid waste is sharp (e.g., broken glassware from a reaction), it must be placed in a Sharps Waste container.

  • Container Labeling and Storage:

    • Ensure the waste container is clearly and accurately labeled with the full chemical name(s) of the contents, hazard warnings (e.g., "Flammable," "Corrosive"), and the date of accumulation.

    • Store the sealed waste container in a designated satellite accumulation area, segregated from incompatible waste streams.

Logical Workflow for Chemical Waste Disposal

The following diagram illustrates the decision-making process for the proper disposal of a laboratory chemical.

cluster_liquid Liquid Waste Stream cluster_solid Solid Waste Stream start Start: Chemical Waste Generated identify Identify Chemical Composition and Hazards (Consult SDS) start->identify is_sds_available Is SDS Available? identify->is_sds_available follow_sds Follow Disposal Instructions on SDS is_sds_available->follow_sds Yes characterize_waste Characterize Waste (Experimental Protocol) is_sds_available->characterize_waste No package_label Package and Label Waste Correctly follow_sds->package_label determine_category Determine Waste Category characterize_waste->determine_category aqueous Aqueous Waste determine_category->aqueous Liquid solvent Solvent Waste determine_category->solvent Liquid solid Solid Waste determine_category->solid Solid acidic Acidic (pH < 6) aqueous->acidic pH < 6 basic Basic (pH > 8) aqueous->basic pH > 8 halogenated Halogenated solvent->halogenated Halogens Present non_halogenated Non-Halogenated solvent->non_halogenated No Halogens contaminated_solid Contaminated Solid solid->contaminated_solid Not Sharp sharps Sharps solid->sharps Is Sharp? acidic->package_label basic->package_label halogenated->package_label non_halogenated->package_label contaminated_solid->package_label sharps->package_label store Store in Designated Satellite Accumulation Area package_label->store dispose Arrange for Professional Disposal store->dispose

Caption: Decision tree for laboratory chemical waste disposal.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
NNC45-0781
Reactant of Route 2
NNC45-0781

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.